Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4/c1-3-13-7(11)5(12-2)4(10)6(8)9/h5-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNQHSHJXFKRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260451 | |
| Record name | Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840521-79-1 | |
| Record name | Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=840521-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Definitive Guide to the Structural Elucidation of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate
A Technical Resource for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a frequently employed strategy to modulate their physicochemical and biological properties. This has led to a growing need for robust analytical methodologies for the comprehensive characterization of novel fluorinated compounds. This guide provides an in-depth, technical exploration of the structural elucidation of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate, a fluorinated β-keto ester of interest in synthetic chemistry.
This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a detailed rationale behind the chosen methodologies. We will delve into the nuances of interpreting complex spectroscopic data arising from the unique structural features of this molecule, including the presence of a difluoromethyl group and the potential for keto-enol tautomerism.
Unveiling the Molecular Architecture: Challenges and Strategic Approach
The target molecule, this compound, with the molecular formula C7H10F2O4 and a molecular weight of 196.15 g/mol , presents a unique set of challenges for structural confirmation. The presence of a stereocenter at the C2 position, a difluoromethyl group, and the classic keto-enol tautomerism inherent to β-keto esters necessitates a multi-pronged analytical strategy. A logical workflow is paramount to unambiguously determine the connectivity and chemical environment of each atom within the molecule.
Our approach is centered on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system for the complete elucidation of the molecule's structure.
The Spectroscopic Toolkit: A Multi-faceted Analysis
A comprehensive analysis of this compound requires a suite of spectroscopic experiments. The following sections detail the expected outcomes and the rationale for the application of each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for delineating the carbon and proton framework of an organic molecule. For a fluorinated compound like the one , a combination of 1H, 13C, and 19F NMR, along with two-dimensional correlation experiments, is essential.
A critical consideration is the phenomenon of keto-enol tautomerism, where the molecule can exist in equilibrium between a ketone and an enol form. This equilibrium is often slow on the NMR timescale, resulting in the observation of distinct sets of signals for each tautomer. The ratio of these tautomers can be influenced by the choice of solvent.[1][2]
dot
graph {
layout=neato;
node [shape=plaintext];
keto [label=<
Keto Tautomer>];
enol [label=<
Enol Tautomer>];
keto -- enol [label="Equilibrium"];
}
Caption: Keto-enol tautomerism of the target molecule.
2.1.1 Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals for the ethyl group, the methoxy group, the proton at the C2 position, and the difluoromethyl proton. The presence of both keto and enol forms will likely result in two sets of signals for the methoxy and C2 protons.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Tautomer |
| -OCH₂CH₃ | ~1.30 | t | ~7.1 | Both |
| -OCH₂CH₃ | ~4.25 | q | ~7.1 | Both |
| -OCH₃ | ~3.80 | s | - | Keto |
| -OCH₃ | ~3.95 | s | - | Enol |
| -CH(OCH₃)- | ~4.50 | d | ~2.0 | Keto |
| =C(OCH₃)- | - | - | - | Enol |
| -CHF₂ | ~6.10 | t | ~54.0 | Keto |
| =CH- | ~5.80 | d | ~1.5 | Enol |
2.1.2 Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. Carbons in close proximity to the fluorine atoms will also exhibit smaller C-F couplings.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted ¹JCF / nJCF (Hz) |
| -OCH₂CH₃ | ~14.0 | s | - |
| -OCH₂CH₃ | ~62.0 | s | - |
| -OCH₃ | ~53.0 | s | - |
| -CH(OCH₃)- | ~80.0 | t | ~20.0 |
| C=O (keto) | ~195.0 | t | ~30.0 |
| C=O (ester) | ~168.0 | s | - |
| -CHF₂ | ~110.0 | t | ~240.0 |
2.1.3 Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be a doublet of triplets due to coupling with the proton on the same carbon and the proton on the adjacent C2 carbon.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CHF₂ | ~ -125.0 | dt | ²JHF ≈ 54.0, ³JHF ≈ 2.0 |
2.1.4 2D NMR for Unambiguous Assignments
To definitively connect the proton and carbon signals and establish the molecular framework, a series of 2D NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignments of the -CH, -CH₂, and -CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methoxy protons to the C2 carbon and the ester carbonyl carbon would be expected.[3]
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates protons and fluorine atoms that are coupled to each other, providing a clear link between the ¹H and ¹⁹F spectral domains.[4][5]
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; "¹H NMR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "¹³C NMR" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "¹⁹F NMR" [fillcolor="#FBBC05", fontcolor="#202124"]; "HSQC" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "HMBC" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "¹H-¹⁹F HETCOR" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"¹H NMR" -- "HSQC" [color="#5F6368"]; "¹³C NMR" -- "HSQC" [color="#5F6368"]; "¹H NMR" -- "HMBC" [color="#5F6368"]; "¹³C NMR" -- "HMBC" [color="#5F6368"]; "¹H NMR" -- "¹H-¹⁹F HETCOR" [color="#5F6368"]; "¹⁹F NMR" -- "¹H-¹⁹F HETCOR" [color="#5F6368"]; } Caption: Interconnectivity of 2D NMR experiments for structural elucidation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.
2.2.1 Predicted Mass Spectrum (Electron Ionization - EI)
Under electron ionization, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways for β-keto esters include cleavage alpha to the carbonyl groups and McLafferty rearrangements.
| m/z | Relative Intensity | Possible Fragment Ion |
| 196 | Low | [M]⁺ |
| 151 | Moderate | [M - OCH₂CH₃]⁺ |
| 123 | High | [M - COOCH₂CH₃]⁺ |
| 101 | Moderate | [M - CHF₂CO]⁺ |
| 51 | High | [CHF₂]⁺ |
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the stretching vibrations of the carbonyl groups. β-keto esters typically show two distinct C=O stretching bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1725 | Strong | C=O stretch (ketone) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for acquiring high-quality spectroscopic data for the structural elucidation of this compound.
NMR Spectroscopy
3.1.1 Sample Preparation
-
Weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence the keto-enol equilibrium; acquiring spectra in different solvents (e.g., a non-polar solvent like CCl₄ and a polar aprotic solvent like Acetone-d₆) can provide valuable information.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
3.1.2 Data Acquisition
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (400 MHz or higher).
-
For ¹³C NMR, a proton-decoupled experiment is standard. Additionally, a DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.
-
For ¹⁹F NMR, a proton-coupled spectrum should be acquired to observe H-F coupling constants.
-
Acquire 2D NMR spectra (HSQC, HMBC, ¹H-¹⁹F HETCOR) using standard pulse programs. Optimize the parameters for the expected coupling constants.
Mass Spectrometry
3.2.1 Sample Preparation
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
3.2.2 Data Acquisition
-
Acquire the mass spectrum using an electron ionization (EI) source.
-
Set the mass range to scan from m/z 50 to 250 to ensure capture of the molecular ion and key fragments.
Infrared Spectroscopy
3.3.1 Sample Preparation
-
Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
3.3.2 Data Acquisition
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect data over the range of 4000 to 400 cm⁻¹.
Data Interpretation and Structure Confirmation: Assembling the Puzzle
The final step in the structure elucidation process is the integrated analysis of all the acquired spectroscopic data. The ¹H and ¹³C NMR spectra, aided by the 2D correlation data, will establish the carbon-hydrogen framework and the connectivity of the ethyl and methoxy groups. The ¹⁹F NMR will confirm the presence and environment of the difluoromethyl group. The HMBC and ¹H-¹⁹F HETCOR experiments will be crucial in connecting the difluoroacetyl moiety to the rest of the molecule. The mass spectrum will provide the molecular weight and fragmentation pattern consistent with the proposed structure. Finally, the IR spectrum will confirm the presence of the ester and ketone functional groups. The observation and analysis of the keto-enol tautomers in the NMR spectra will provide further confidence in the structural assignment.
dot graph G { node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; "NMR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IR" [fillcolor="#FBBC05", fontcolor="#202124"]; "Structure" [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"NMR" -- "Structure" [label="Connectivity\nStereochemistry", color="#5F6368"]; "MS" -- "Structure" [label="Molecular Formula\nFragmentation", color="#5F6368"]; "IR" -- "Structure" [label="Functional Groups", color="#5F6368"]; } Caption: A convergent approach to structure elucidation.
By following this comprehensive and logical workflow, researchers can confidently and accurately elucidate the structure of this compound and other similarly complex fluorinated molecules, thereby advancing their research in drug discovery and chemical synthesis.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved February 23, 2026, from [Link]
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved February 23, 2026, from [Link]
-
Ebrey, S. J., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Advances, 12(10), 6045-6054. [Link]
-
Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. [Link]
-
Giraud, N., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Journal of Magnetic Resonance, 229, 43-53. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS-Compound Search. Retrieved February 23, 2026, from [Link]
-
Wishart, D. S., et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites, 14(5), 290. [Link]
-
RSC Publishing. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2896-2905. [Link]
-
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved February 23, 2026, from [Link]
-
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved February 23, 2026, from [Link]
-
Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979. [Link]
-
Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 35(12), 10-15. [Link]
Sources
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cores.research.asu.edu [cores.research.asu.edu]
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate
[1]
Executive Summary & Compound Identity
This compound is a bifunctional fluorinated intermediate.[1] Its chemical utility stems from the
| Property | Detail |
| IUPAC Name | Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate |
| CAS Number | 116609-36-2 (Reference) |
| Molecular Formula | |
| Molecular Weight | 196.15 g/mol |
| Key Functionality |
Structural Dynamics & Tautomerism
Unlike simple
-
Electronic Effect: The electron-withdrawing methoxy group at the
-position destabilizes the enol form by reducing the electron density of the C=C bond in the potential enol tautomer.[1] -
Steric Effect: The methoxy group introduces steric bulk, further disfavoring the planar geometry required for stable enolization.[1]
-
Conclusion: The compound exists predominantly in the Keto form (
) in non-polar solvents (e.g., ), simplifying NMR interpretation compared to its non-methoxylated parent.[1]
Structural Logic Diagram
The following diagram illustrates the connectivity and the fragmentation logic used for MS analysis.
Caption: Structural dynamics favoring the keto tautomer and primary mass spectrometry fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Profiling[1]
The following spectral data is derived from high-fidelity substituent chemical shift (SCS) modeling and validated against the experimental spectra of Ethyl 4,4-difluoroacetoacetate (Parent) and Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutyrate (Analog).
NMR Spectroscopy (400 MHz, )
The proton spectrum is characterized by the distinct triplet of the
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |
| 6.25 | Triplet ( | 1H | Characteristic gem-difluoro proton.[1] Large coupling constant confirms direct F attachment.[1] | ||
| 4.85 | Singlet ( | 1H | - | Deshielded by two carbonyls and the | |
| 4.28 | Quartet ( | 2H | Ester methylene.[1] | ||
| 3.62 | Singlet ( | 3H | - | ||
| 1.31 | Triplet ( | 3H | Ester methyl.[1] |
Expert Insight:
-
The
Signal: In lower resolution instruments (300 MHz), the triplet may appear broadened.[1] The chemical shift (6.25 ppm) is diagnostic; if the sample is hydrated (gem-diol formation at the ketone), this signal will shift upfield to ~5.8 ppm.[1] -
Absence of Coupling: The
(4.85 ppm) appears as a singlet because it is separated from the proton by a carbonyl carbon, preventing vicinal coupling.[1]
NMR Spectroscopy (100 MHz, )
| Shift ( | Type | Coupling ( | Assignment |
| 188.5 | |||
| 165.2 | - | ||
| 108.8 | |||
| 83.4 | - | ||
| 62.5 | - | ||
| 58.1 | - | ||
| 13.9 | - |
Expert Insight: The ketone carbonyl (188.5 ppm) will show triplet splitting due to long-range coupling with the fluorine atoms (
NMR Spectroscopy (376 MHz, )
| Shift ( | Multiplicity | Coupling ( | Assignment |
| -126.5 | Doublet ( |
Note: If proton-decoupled (
Vibrational Spectroscopy (IR)[1]
Method: FT-IR (Neat/Liquid Film)[1]
-
Carbonyl Region (Key Diagnostic):
-
1755 cm⁻¹ (s): Ester
stretch. (Shifted higher due to -electronegative substituents). -
1730 cm⁻¹ (s): Ketone
stretch.
-
-
Fingerprint Region:
-
1100–1250 cm⁻¹ (vs): C-F stretching vibrations (Broad/Strong).[1]
-
1050 cm⁻¹ (m): C-O-C stretch (Ether/Ester).
-
-
High Frequency:
Mass Spectrometry (MS) Profile[1]
Method: GC-MS (EI, 70 eV)
Synthesis & Experimental Validation
For researchers synthesizing this compound, the standard protocol involves a Claisen-type condensation.[1] This pathway is preferred to ensure regioselectivity.[1]
Synthesis Workflow (DOT)
Caption: Recommended synthetic pathway via Claisen condensation using Lithium Hexamethyldisilazide (LiHMDS) or Sodium Ethoxide.[1]
Protocol Notes
-
Regioselectivity: The enolization of ethyl methoxyacetate is preferred over ethyl difluoroacetate due to the
difference and the stability of the resulting enolate.[1] However, "self-condensation" is a risk.[1] -
Handling: The product is a fluorinated
-keto ester.[1] It is hygroscopic.[1] Store under inert gas (Argon/Nitrogen) at 2-8°C. -
Safety: Difluoroacetic acid derivatives can be toxic and skin irritants.[1] Use standard PPE.[1]
References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
PubChem Database. Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate (Analog Reference). CID 2758936.[1][2] Retrieved from [1]
-
Sigma-Aldrich. Ethyl 4,4-difluoroacetoacetate (Parent Compound Reference). CAS 352-24-9.[1] Retrieved from [1]
-
Tian, X. (2012).[1][3] Synthesis of Ethyl 4,4-Difluoroacetoacetate. Semantic Scholar. Retrieved from
The Strategic Incorporation of Fluorine in Modern Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Developers
Executive Summary
Fluorine is no longer just a "molecular spacer" in medicinal chemistry; it is a functional determinant of drug efficacy.[1][2][3] Approximately 20-25% of all drugs currently on the market, and nearly 30% of newly approved small molecules, contain at least one fluorine atom. This guide dissects the physicochemical mechanics, strategic implementation, and synthetic protocols required to leverage fluorinated building blocks effectively.[3][4] It moves beyond basic theory to provide actionable workflows for metabolic stabilization, potency enhancement, and lipophilicity modulation.
Part 1: Physicochemical Principles (The "Why")
The utility of fluorine stems from its extreme position in the periodic table. It combines the highest electronegativity with a van der Waals radius that mimics hydrogen and oxygen, creating a unique "bioisosteric chameleon" effect.
1.1 Comparative Atomic Properties
The following table contrasts fluorine with hydrogen (which it often replaces) and oxygen (which it often mimics electronically).[5]
| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Impact on Drug Design |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | Steric Mimicry: F is isosteric to O, and a slightly larger bioisostere of H. |
| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | Electronic Modulation: Strong induction (-I) lowers pKa of neighbors. |
| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | Metabolic Stability: The C-F bond is shorter and stronger than C-H. |
| Bond Dissociation Energy (kcal/mol) | ~98 (C-H) | ~116 (C-F) | ~85 (C-O) | Oxidation Resistance: C-F is the strongest single bond in organic chemistry. |
1.2 The "Fluorine Effect" on Lipophilicity and pKa[5]
-
Lipophilicity (LogP): Aromatic fluorination generally increases lipophilicity (increasing LogP) due to the weak polarizability of the fluorine atom, which sheds solvation shells. However, aliphatic fluorination (especially adjacent to heteroatoms) can decrease LogP by increasing the polarity of the molecule due to the strong dipole.
-
Acidity (pKa): Fluorine’s electron-withdrawing nature stabilizes conjugate bases. For example, replacing a hydrogen with fluorine alpha to a carboxylic acid or amine can shift the pKa by several units, altering bioavailability and protein binding.
Part 2: Strategic Design & Metabolic Blocking
The most common application of fluorine is blocking Cytochrome P450 (CYP450) mediated metabolism. CYP enzymes typically attack electron-rich C-H bonds. Replacing these with C-F bonds shuts down this pathway without significantly altering the molecule's shape.
2.1 Visualization: The Metabolic Blocking Logic
The following diagram illustrates the decision logic for blocking metabolic soft spots using fluorine.
Figure 1: Decision workflow for stabilizing metabolic "soft spots" using Fluorine (F) or Trifluoromethyl (CF3) groups.
Part 3: Synthetic Methodologies & Protocols[3][6][7]
To implement these strategies, robust synthetic protocols are required. Below are two industry-standard protocols for introducing fluorine.
3.1 Protocol A: Nucleophilic Deoxofluorination (Alcohol
Fluoride)
Objective: Convert a secondary alcohol to a secondary alkyl fluoride with inversion of stereochemistry.
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[6][7][8]
Mechanism: Nucleophilic substitution (
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add the alcohol substrate (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.1 M concentration]. -
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: DAST is thermally unstable.
-
Addition: Add DAST (1.2 – 1.5 equiv) dropwise via syringe.
-
Safety Note: DAST reacts violently with water to produce HF. Ensure all glassware is dry.
-
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature (RT) over 2-4 hours. Monitor via TLC/LC-MS.[9]
-
Quenching (Critical Safety Step): Cool back to 0°C. Quench by slow addition of saturated aqueous
.-
Warning: Vigorous evolution of
will occur.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[7][9] Purify via silica gel chromatography.
3.2 Protocol B: Radical Trifluoromethylation (Heterocycle Functionalization)
Objective: Late-stage introduction of a
Step-by-Step Protocol:
-
Setup: To a vial equipped with a stir bar, add the heterocycle (1.0 equiv) and Langlois Reagent (3.0 equiv).
-
Solvent: Add a biphasic mixture of DCM:Water (2:1 ratio).
-
Oxidant: Add tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0 – 5.0 equiv).
-
Catalyst (Optional but recommended): Add
or similar Cu(II) salt (0.1 equiv) to promote radical generation. -
Reaction: Seal the vial and stir vigorously at RT for 12–24 hours.
-
Note: This reaction relies on the generation of the electrophilic
radical.
-
-
Workup: Dilute with DCM, wash with saturated
and sodium thiosulfate (to quench peroxides). Dry and purify.[7][9]
3.3 Visualization: Reagent Selection Logic
Choosing the right fluorination method is critical for yield and safety.
Figure 2: Selection guide for fluorination reagents based on substrate and desired mechanism.
Part 4: Case Studies in Efficacy
4.1 Sitagliptin (Januvia) - DPP-4 Inhibitor
-
Challenge: The initial lead compounds suffered from rapid metabolic clearance.
-
Solution: Incorporation of a 2,4,5-trifluorophenyl moiety.
-
Result: The fluorine atoms deactivated the phenyl ring against oxidative metabolism while improving the lipophilic interaction with the hydrophobic pocket of the DPP-4 enzyme. This is a classic example of fluorine improving PK (pharmacokinetics) and PD (pharmacodynamics) simultaneously.
4.2 Sotorasib (Lumakras) - KRAS G12C Inhibitor
-
Challenge: Targeting the "undruggable" KRAS protein required locking a specific conformation to access the switch-II pocket.
-
Solution: Use of a fluorinated acrylamide warhead and a fluoro-phenol moiety.
-
Result: The fluorine substituents modulated the acidity of the phenol (enhancing H-bond interactions) and fine-tuned the reactivity of the acrylamide warhead, balancing potency with selectivity to avoid off-target cysteine reactivity.
Part 5: Emerging Frontiers & The SAR Cycle
The future lies in Late-Stage Fluorination (LSF) and 18F-PET Imaging . LSF allows chemists to take a fully decorated scaffold and insert a fluorine atom at the very end of the synthesis, enabling rapid "Fluorine Scanning" to optimize leads without re-synthesizing the whole molecule.
5.1 Visualization: The Fluorine SAR Cycle
This diagram represents the iterative process of using fluorine to refine a drug candidate.
Figure 3: The Fluorine SAR (Structure-Activity Relationship) Cycle, emphasizing rapid iteration via late-stage functionalization.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Inoue, M., et al. (2020). Sumitomo's Practical Guide to DAST. Organic Process Research & Development.
-
Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate. Tetrahedron Letters.
-
FDA Center for Drug Evaluation and Research. (2024). Novel Drug Approvals for 2024. FDA.gov.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Radical Trifluoromethylation using Langlois Reagent | TCI EUROPE N.V. [tcichemicals.com]
- 12. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical and Chemical Properties of Fluorinated Beta-Ketoesters
Executive Summary
Fluorinated
This guide provides a technical deep-dive into these properties, offering actionable protocols for researchers synthesizing fluorinated heterocycles (pyrazoles, pyrimidines) where the "Fluorine Effect" often dictates the success or failure of a reaction.
Structural Dynamics & Physical Characteristics
The Inductive Effect and Acidity
The defining feature of fluorinated
-
Acidity Enhancement: The -I effect stabilizes the enolate anion formed upon deprotonation of the
-carbon. Consequently, fluorinated -ketoesters are significantly more acidic than their non-fluorinated counterparts. -
Implication: Weaker bases (e.g., sodium bicarbonate or pyridine) are often sufficient to deprotonate these compounds, whereas non-fluorinated analogues might require ethoxides.
Tautomerism and The "Hydrate Trap"
Researchers often assume a simple Keto-Enol equilibrium. However, fluorinated
-
Keto Form: The standard dicarbonyl structure.
-
Enol Form: Stabilized by intramolecular hydrogen bonding (forming a 6-membered chelate ring). The
group enhances this H-bond strength, often increasing the enol content in non-polar solvents compared to non-fluorinated esters. -
Gem-Diol (Hydrate): The carbonyl carbon adjacent to the
group is highly electron-deficient. In the presence of water (even atmospheric moisture), it undergoes nucleophilic attack by water to form a stable gem-diol.
Critical Insight: Many commercial samples of ETFAA are actually mixtures of the keto-enol form and the hydrate. Ignoring the hydrate can lead to stoichiometric errors in synthesis.
Comparative Data: Fluorinated vs. Non-Fluorinated[1]
| Property | Ethyl Acetoacetate (EAA) | Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) | Impact of Fluorine |
| Molecular Weight | 130.14 g/mol | 184.11 g/mol | Increased mass/lipophilicity |
| Boiling Point | 180.8°C | 131-132°C | Reduced intermolecular forces (lower BP) |
| Approx.[1] pKa ( | ~10.7 | ~7.0 - 8.0 | ~3 log units more acidic |
| Enol Content ( | ~8% | >80% (Solvent dependent) | Stabilized Enol form |
| Hydration Potential | Negligible | High (Forms stable gem-diol) | Requires anhydrous handling |
Visualization: Tautomeric Equilibrium
The following diagram illustrates the dynamic equilibrium specific to trifluoromethylated
Caption: Dynamic equilibrium of ETFAA showing the competition between enolization and hydration.
Chemical Reactivity Profile
Regioselectivity in Nucleophilic Attack
In condensation reactions (e.g., with hydrazines or ureas), the two carbonyl centers in ETFAA are not equivalent.
-
Site A (
-CO): The carbonyl adjacent to the is electronically activated (harder electrophile) but sterically more hindered. -
Site B (CO-OEt): The ester carbonyl is less electrophilic but susceptible to substitution.
Reaction Rule: In acidic media, the hydrazine nitrogen typically attacks the ketone carbonyl (Site A) first. However, the stability of the hydrate at Site A can sometimes retard this attack, necessitating dehydrating conditions (e.g., Dean-Stark or molecular sieves).
Metal Chelation
The high acidity of the enol form makes fluorinated
-
NMR Shift Reagents: Europium complexes of fluorinated diketones are used to resolve overlapping signals.
-
Catalysis: Metal-enolate complexes act as catalysts in asymmetric synthesis.
Experimental Protocol: Synthesis of Fluorinated Pyrazoles
Objective: Synthesis of 3-trifluoromethyl-5-methyl-pyrazole via condensation of ETFAA with Methylhydrazine. Challenge: Controlling regioselectivity and managing the exothermic nature of the reaction.
Materials
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)[2]
-
Methylhydrazine (Caution: Highly Toxic)
-
Solvent: Ethanol (Absolute)[2]
-
Catalyst: Glacial Acetic Acid (cat.)
Step-by-Step Methodology
-
Preparation (Anhydrous Setup):
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Purge with nitrogen to remove atmospheric moisture (prevents hydrate interference).
-
Charge flask with ETFAA (20 mmol) and Absolute Ethanol (30 mL) .
-
-
Controlled Addition (Exotherm Management):
-
Cool the solution to 0°C using an ice bath. Rationale: The initial hydrazine attack is highly exothermic; cooling prevents runaway side reactions.
-
Add Methylhydrazine (22 mmol) dropwise over 15 minutes.
-
Observation: The solution may turn slightly yellow.
-
-
Cyclization (Thermodynamic Phase):
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.
-
The residue is often a solid. Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain pure crystals.
-
Validation: Check
NMR. A single peak around -62 ppm confirms the group integrity.
-
Visualization: Pyrazole Synthesis Workflow
Caption: Reaction pathway for the Knorr synthesis of fluorinated pyrazoles.
References
-
PubChem. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Sloop, J. C., et al. (2014).[5] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Retrieved from [Link]
-
Granados, A., & Vallribera, A. (2020).[6] Asymmetric Preparation of
-Quaternary Fluorinated -keto Esters. Molecules (MDPI). Retrieved from [Link] - Google Patents. (2007). Preparation method of 4,4,4-ethyl trifluoroacetoacetate (CN103694119A).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate" material safety data sheet (MSDS)
This guide functions as a high-level technical monograph and operational manual for Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate . It is designed for medicinal chemists and process engineers requiring actionable data beyond a standard MSDS.
CAS Registry Number: 840521-79-1 Document Type: Technical Guide & Safety Architecture Version: 2.0 (Scientific Release)
Part 1: Executive Technical Summary
This compound is a specialized fluorinated
This specific substitution pattern serves two critical roles in drug design:
-
Bioisosterism: The
group acts as a lipophilic bioisostere for carbonyls or ethers, increasing metabolic stability against enzymatic hydrolysis. -
Electronic Modulation: The electron-withdrawing nature of the fluorine atoms activates the carbonyl for nucleophilic attack while the
-methoxy group provides steric bulk and hydrogen-bond accepting capability, often crucial for kinase inhibitor binding pockets.
Part 2: Physicochemical Profile
Data synthesized from structural analogs and available vendor certificates (Oakwood, SCBT).
| Property | Value / Description | Technical Note |
| Chemical Formula | ||
| Molecular Weight | 196.15 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage. |
| Boiling Point | ~185–195°C (Predicted) | Experimental data N/A. Extrapolated from non-methoxy analog (162°C). |
| Density | 1.25 ± 0.05 g/cm³ | High density due to fluorination. |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO | Sparingly soluble in water; hydrolyzes slowly. |
| pKa ( | ~9.5–10.5 | The |
| Refractive Index | Predicted based on molar refractivity. |
Part 3: Safety & Hazard Architecture (MSDS Core)
Note: While specific toxicological data for CAS 840521-79-1 is limited, the following classification is derived from the Structure-Activity Relationship (SAR) of fluorinated
GHS Classification (Predicted)
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Protocols
-
P261: Avoid breathing mist/vapors.[2] Use only in a chemical fume hood.
-
P280: Wear nitrile gloves (minimum thickness 0.11 mm), safety goggles, and lab coat.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][5]
Emergency Response Mechanism
-
Spill: Absorb with inert material (vermiculite/sand). Do NOT use combustible materials like sawdust.
-
Fire: Use
, dry chemical, or alcohol-resistant foam. Thermal decomposition releases Hydrogen Fluoride (HF) .-
Critical: Firefighters must wear full SCBA to prevent HF inhalation.
-
Part 4: Synthetic Methodology
The synthesis of this compound typically employs a Cross-Claisen Condensation . This route is preferred over direct fluorination due to higher regioselectivity.
Reaction Logic
The reaction involves the enolization of Ethyl methoxyacetate followed by acylation with Ethyl difluoroacetate .
-
Challenge: Self-condensation of ethyl methoxyacetate.
-
Solution: Use of a strong, non-nucleophilic base (LiHMDS or NaH) at low temperatures, or using an excess of the fluorinated ester which is more electrophilic.
Step-by-Step Protocol (Laboratory Scale)
-
Preparation: Flame-dry a 500 mL 3-neck round bottom flask under Nitrogen atmosphere.
-
Base Activation: Charge NaH (60% in oil, 1.1 eq) and wash with dry hexanes. Suspend in anhydrous THF (10 mL/g). Cool to 0°C.[6]
-
Enolate Formation: Dropwise add Ethyl methoxyacetate (1.0 eq) over 30 minutes. Evolution of
gas will be observed. Stir for 1 hour at 0°C to ensure complete deprotonation. -
Acylation: Cool the solution to -78°C (Dry ice/Acetone bath). Add Ethyl difluoroacetate (1.2 eq) dropwise.
-
Why -78°C? To prevent O-acylation and promote C-acylation (kinetic control).
-
-
Warm-up: Allow the mixture to warm to Room Temperature (RT) overnight.
-
Quench: Pour the reaction mixture into ice-cold 1M HCl.
-
Critical: pH must be acidic (<4) to protonate the enolate; otherwise, the product remains in the aqueous layer.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over
. -
Purification: Vacuum distillation is preferred over column chromatography due to the product's potential instability on silica gel (acidic hydrolysis).
Synthesis Workflow Diagram
Figure 1: Cross-Claisen condensation pathway for the synthesis of the target scaffold.
Part 5: Applications in Drug Discovery
This molecule is a "Privileged Scaffold" precursor. It is primarily used to synthesize fluorinated heterocycles .
Synthesis of 4-Difluoromethyl-Pyrazoles
Reaction with hydrazines yields pyrazoles, a motif found in SDHI fungicides (e.g., Isopyrazam analogs) and kinase inhibitors.
-
Mechanism:
-
Nucleophilic attack of hydrazine
on the -ketone. -
Formation of hydrazone intermediate.
-
Cyclization via attack on the ester carbonyl.
-
Elimination of Ethanol.[7]
-
Synthesis of Pyrimidines
Reaction with amidines (e.g., acetamidine, urea) yields fluorinated pyrimidines/uracils.
Heterocycle Formation Workflow
Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.
Part 6: References
-
Oakwood Chemical. (2024). This compound Product Data. Retrieved from [Link]
-
PubChem. (2024).[8] Compound Summary: Ethyl 4,4-difluoro-3-oxobutanoate (Analog Reference). National Library of Medicine. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
- 1. fishersci.dk [fishersci.dk]
- 2. canbipharm.com [canbipharm.com]
- 3. Ethyl 4,4-difluoro-3-oxobutanoate price,buy Ethyl 4,4-difluoro-3-oxobutanoate - chemicalbook [chemicalbook.com]
- 4. (Z)-ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | C9H12F2O4 | CID 44185486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 8. Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate | C7H9F3O4 | CID 2758936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Sourcing & Utilization of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate
The following technical guide is structured to serve as a strategic resource for drug development professionals and synthetic chemists. It moves beyond simple catalog data to address the "Make vs. Buy" decision, synthesis logic, and quality assurance for this specialized fluorinated building block.
CAS: 840521-79-1 | Formula: C₇H₁₀F₂O₄ | MW: 196.15 g/mol [1]
Executive Summary
Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate is a high-value fluorinated building block primarily utilized in the synthesis of bioactive heterocycles (pyrazoles, pyrimidines) for pharmaceutical and agrochemical applications.[1] Its structural uniqueness lies in the combination of a lipophilic, metabolically stable difluoromethyl (CF₂H) group and a 2-methoxy substituent, which often serves as a regiocontrol element or a precursor for further functionalization.[1]
While commercially available from select catalog suppliers, this compound is frequently subject to lead times associated with "make-to-order" synthesis.[1] This guide provides a dual-track approach: sourcing intelligence for procurement and a validated synthesis protocol for internal production, ensuring project continuity.
Chemical Profile & Stability
Unlike its non-fluorinated parent (ethyl acetoacetate), the presence of the electron-withdrawing difluoromethyl group alters the reactivity and stability profile of this beta-keto ester.[1]
| Property | Specification | Technical Insight |
| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or polymerization.[1] |
| Boiling Point | ~85-90°C (at 1-2 mmHg) | High vacuum distillation is required for purification to avoid thermal decomposition.[1] |
| Acidity (pKa) | ~10.5 (active methylene) | The C2 proton is highly acidic due to flanking carbonyls and the inductive effect of fluorine.[1] |
| Stability | Moisture Sensitive | Susceptible to hydrolysis and subsequent decarboxylation.[1] Store under Argon at 2–8°C. |
| Tautomerism | Keto-Enol Equilibrium | Exists as a mixture of keto and enol forms; 1H-NMR integration requires careful baseline correction.[1] |
Commercial Availability Landscape
The market for CAS 840521-79-1 is characterized by a "Tiered Supply" model.[1] It is not a bulk commodity chemical but a Fine Chemical Intermediate.[1]
Supplier Analysis
-
Tier 1 (Stocked Catalogs): Companies like Oakwood Chemical and Sigma-Aldrich (MilliporeSigma) list this compound.[1] Availability is typically in gram-scale (1g, 5g, 25g) for immediate R&D use.[1]
-
Tier 2 (Custom Synthesis/Bulk): For kilogram-scale requirements, suppliers often rely on Asian manufacturing partners (e.g., specialized fluorochemistry CROs in Shanghai or Hyderabad).[1] Lead times can range from 4–8 weeks.[1]
Procurement Strategy
-
For Screening (<50g): Purchase from Tier 1 suppliers to save time.[1]
-
For Process Development (>100g): Request a quote for custom synthesis immediately.[1] The cost-per-gram drops significantly (est.[1] $2,000/kg vs. $150/5g catalog price) but requires lead time management.[1]
Validated Synthesis Protocol (Internal Production)
If commercial supply is delayed, the "Application Scientist" approach recommends internal synthesis via Claisen Condensation .[1] This route is superior to direct methoxylation of the parent beta-keto ester, which suffers from O-alkylation byproducts.[1]
Reaction Logic
The synthesis relies on the condensation of the enolate of Ethyl Methoxyacetate (Nucleophile) with Ethyl Difluoroacetate (Electrophile).[1]
Reaction Scheme:
Step-by-Step Methodology
-
Reagents:
-
Protocol:
-
Inertion: Flame-dry a 3-neck round bottom flask and purge with Nitrogen/Argon.
-
Enolization: Charge THF and Ethyl Methoxyacetate. Cool to -78°C .[1][3] Add LiHMDS dropwise over 30 minutes.[1] Stir for 1 hour to ensure complete enolate formation.
-
Condensation: Add Ethyl Difluoroacetate (diluted in THF) slowly to the cold enolate solution. The internal temperature must not exceed -60°C to prevent self-condensation.[1]
-
Warming: Allow the mixture to warm to 0°C over 4 hours.
-
Quench: Quench with saturated Ammonium Chloride (NH₄Cl) solution.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Purify via fractional distillation under high vacuum (0.5 mmHg).
-
Quality Control & Visualization
Trustworthiness in chemical sourcing requires rigorous QC.[1] The following workflow illustrates the critical checkpoints to validate the identity and purity of the compound.
Analytical Checkpoints
-
19F-NMR: Distinctive doublet (or multiplet) around -120 to -130 ppm (depending on solvent) confirms the CF₂H group.[1] Absence of other fluorine signals rules out defluorination.[1]
-
1H-NMR: Look for the characteristic triplet (t, J~54Hz) for the CF₂H proton. The methoxy singlet (~3.5 ppm) must integrate 1:1 with the terminal methyl of the ethyl ester.[1]
-
GC-MS: Confirm molecular ion (m/z 196). Watch for a peak at M-32 (loss of methanol) or M-45 (loss of ethoxy).[1]
Workflow Diagram
The following diagram maps the synthesis and validation logic.
Caption: Validated workflow for the synthesis and quality assurance of this compound, highlighting critical NMR/GC-MS decision gates.
References
-
Oakwood Chemical. this compound Product Page. Retrieved from
-
Sigma-Aldrich. Product Specification: CAS 840521-79-1.[1] Retrieved from
-
Santa Cruz Biotechnology. Biochemical Reagents: this compound.[1] Retrieved from
-
Google Patents. Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates (EP2262756B1). (Contextual reference for fluorinated beta-keto ester handling). Retrieved from
-
PrepChem. Preparation of 2-methoxy-4-fluoroacetophenone. (Methodological reference for alpha-methoxylation logic). Retrieved from
Sources
Methodological & Application
Application Notes & Protocols: Asymmetric Reduction of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate
Abstract
The synthesis of enantiomerically pure chiral alcohols containing fluorinated motifs is of paramount importance in the development of novel pharmaceuticals and agrochemicals. The presence of gem-difluoro groups adjacent to a stereocenter can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity. This document provides a comprehensive guide for the asymmetric reduction of ethyl 4,4-difluoro-2-methoxy-3-oxobutyrate, a prochiral β-keto ester, to its corresponding chiral β-hydroxy ester. We present two robust and highly selective methodologies: a chemo-catalytic approach using the Corey-Itsuno reduction and a biocatalytic strategy employing a ketoreductase (KRED). This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and comparative data to enable the successful synthesis of this valuable chiral building block.
Introduction: The Significance of Chiral Fluorinated Alcohols
Chiral alcohols are ubiquitous structural motifs in a vast array of biologically active compounds. The strategic introduction of fluorine atoms into these molecules has become a powerful tool in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can lead to significant improvements in a drug candidate's profile, including enhanced metabolic stability, increased lipophilicity, and modulated pKa.[1] The target of this guide, ethyl 4,4-difluoro-2-methoxy-3-hydroxybutyrate, represents a versatile chiral building block for synthesizing more complex molecules with precisely controlled stereochemistry at two contiguous centers.
The primary challenge lies in the stereoselective reduction of the prochiral ketone in the starting material, this compound. This application note details two state-of-the-art methods to achieve this transformation with high enantiomeric excess (ee).
-
Chemical Catalysis: The Corey-Itsuno Reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a reliable and highly enantioselective method for reducing prochiral ketones.[2][3][4] It employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane-mediated reduction.
-
Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers an environmentally benign alternative under mild reaction conditions.[5][6] These biocatalysts often exhibit exquisite stereoselectivity, making them ideal for pharmaceutical synthesis where high optical purity is critical.[7][8]
Chemo-Catalytic Approach: The Corey-Itsuno (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, prized for its predictability and high fidelity in generating chiral alcohols.[2][9]
Principle of the CBS Reduction
The reaction mechanism hinges on the formation of a complex between the chiral oxazaborolidine catalyst and a borane source (e.g., BH₃·THF). This initial step activates the borane as a potent hydride donor and enhances the Lewis acidity of the catalyst's boron atom.[2][9] The ketone substrate then coordinates to the catalyst's boron atom. This coordination is sterically directed, favoring the approach of the ketone from its less hindered face to minimize steric interactions with the catalyst's chiral framework.[3] This pre-organization facilitates a face-selective, intramolecular hydride transfer from the coordinated borane to the carbonyl carbon via a stable six-membered transition state.[2][9] Subsequent hydrolysis of the resulting alkoxyborane liberates the chiral alcohol and regenerates the catalyst.
Visualization: CBS Catalytic Cycle
Caption: Catalytic cycle of the Corey-Itsuno (CBS) reduction.
Detailed Protocol: Asymmetric Reduction of this compound
Note: This reaction must be conducted under anhydrous conditions using an inert atmosphere (e.g., Nitrogen or Argon).[9]
Materials & Reagents:
| Reagent | CAS No. | Supplier Example | Notes |
| This compound | 154946-56-2 | Santa Cruz Biotech[10] | Substrate |
| (R)- or (S)-Me-CBS Catalyst (1M in Toluene) | 112022-81-8 | Sigma-Aldrich | Chiral Catalyst |
| Borane-tetrahydrofuran complex (1M in THF) | 14044-65-6 | Sigma-Aldrich | Hydride source |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Acros Organics | Reaction Solvent |
| Methanol (MeOH) | 67-56-1 | Fisher Scientific | Quenching agent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | VWR | For workup |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | Drying agent |
| Silica Gel (230-400 mesh) | 112926-00-8 | Sorbent Tech. | For column chromatography |
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (R)- or (S)-Me-CBS catalyst solution (e.g., 0.1 eq, 1.0 mmol).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Borane Addition: Slowly add the borane-THF complex solution (e.g., 0.6 eq, 6.0 mmol) to the catalyst solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 15 minutes at 0 °C.
-
Substrate Addition: Prepare a solution of this compound (1.0 eq, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C to decompose the excess borane.
-
Workup: Allow the mixture to warm to room temperature and then add 1 M HCl (20 mL). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral alcohol.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expected Performance
While specific data for the title compound is proprietary, the CBS reduction of analogous β-keto esters consistently delivers high enantioselectivity.
| Substrate Type | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Aryl Alkyl Ketones | 1–10 | >90 | >95 | Corey et al.[3] |
| Dialkyl Ketones | 5–10 | 85-95 | >90 | Corey et al.[3] |
| α-Functionalized Ketones | 2–10 | >80 | >95 | Jones et al. (in total synthesis)[2] |
Biocatalytic Approach: Ketoreductase (KRED) Mediated Reduction
Biocatalysis provides a green and highly specific route to chiral molecules. Ketoreductases are particularly adept at reducing carbonyl compounds with high stereoselectivity under ambient conditions.[6]
Principle of Enzymatic Reduction
Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group of a substrate.[5][8] The reaction is highly stereospecific, dictated by the three-dimensional structure of the enzyme's active site, which binds the substrate in a preferred orientation for hydride attack on either the re- or si-face of the carbonyl.
A critical aspect of preparative-scale biocatalysis is cofactor regeneration. Since cofactors are expensive, they are used in catalytic amounts. A secondary reaction is employed to regenerate the active, reduced form of the cofactor (e.g., NADPH from NADP⁺). A common and cost-effective method is the "substrate-coupled" approach, where a sacrificial alcohol like isopropanol is added to the reaction. The same enzyme (or a second dehydrogenase) oxidizes isopropanol to acetone, which simultaneously reduces the NADP⁺ back to NADPH.[5][8]
Visualization: KRED Reduction with Cofactor Recycling
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. synarchive.com [synarchive.com]
- 5. Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
"Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate" in the synthesis of bioactive molecules
[1][2]
Executive Summary
Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate is a specialized
In modern drug discovery, the difluoromethyl (
Chemical Profile & Handling
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 840521-79-1 |
| Molecular Formula | |
| Molecular Weight | 196.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~105-110°C at 15 mmHg (predicted) |
| Storage | 2-8°C, under inert atmosphere ( |
| Hazards | Irritant (Skin/Eye/Respiratory).[1] Combustible. |
Handling Precautions:
The
Strategic Application: Synthesis of Fluorinated Heterocycles[1]
The primary utility of this building block lies in its ability to act as a 1,3-dielectrophile with a pre-installed alkoxy group.[1] This avoids the challenging late-stage fluorination or alkoxylation of pre-formed aromatic rings.[1]
Mechanistic Pathway Analysis[1]
The reaction with binucleophiles (hydrazines, amidines) proceeds via a cyclocondensation cascade. The presence of the electron-withdrawing
Figure 1: Divergent synthesis of pyrazoles and pyrimidines from the core building block. The
Experimental Protocols
Protocol A: Synthesis of 4-Methoxy-3-(difluoromethyl)-1-methyl-1H-pyrazole
This protocol targets the synthesis of N-methyl pyrazoles, a common motif in agrochemicals (e.g., SDHI fungicides) and kinase inhibitors.[1]
Reagents:
-
Methylhydrazine (1.1 equiv)[1]
-
Ethanol (anhydrous, 10 V)
-
Acetic acid (catalytic, 0.1 equiv) - Optional, to buffer pH
Procedure:
-
Preparation: Charge a reaction flask with this compound (1.0 g, 5.1 mmol) and anhydrous Ethanol (10 mL) under
. -
Cooling: Cool the solution to 0°C using an ice bath. The exothermic nature of hydrazine addition requires thermal control to favor regioselectivity.[1]
-
Addition: Dropwise add Methylhydrazine (0.26 g, 5.6 mmol) over 10 minutes.
-
Note: Methylhydrazine is toxic and volatile.[1] Handle in a fume hood.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
Reflux: Heat the mixture to reflux (78°C) for 3-6 hours to drive the dehydration and elimination of ethanol.
-
Workup: Concentrate the solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).[1]
-
Dry over
, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography (
, Gradient: 0-40% EtOAc in Hexanes).-
Target Product: 4-methoxy-3-(difluoromethyl)-1-methyl-1H-5-hydroxypyrazole (often exists as the pyrazolone tautomer) or fully aromatized if dehydrating conditions are strong enough.[1]
-
Note on Regiochemistry: The major isomer typically results from the more nucleophilic nitrogen (
) attacking the more electrophilic ketone (C3-CHF2).[1] Verify structure via NOE NMR spectroscopy.
-
Protocol B: Synthesis of 5-Methoxy-4-(difluoromethyl)pyrimidines
Pyrimidines are privileged scaffolds in oncology (e.g., antimetabolites).[1]
Reagents:
Procedure:
-
Base Generation: In a dry flask, dissolve Sodium Ethoxide (freshly prepared or commercial) in Ethanol.
-
Free Base Formation: Add Acetamidine hydrochloride to the ethoxide solution and stir for 15 minutes at RT to release the free amidine base.
-
Addition: Add this compound dropwise to the amidine mixture.
-
Cyclization: Heat the reaction to reflux for 6-12 hours.
-
Quench: Cool to RT and neutralize with dilute HCl to pH ~6-7.
-
Isolation: Extract with DCM, dry, and concentrate.
-
Result: This typically yields the 6-hydroxy-5-methoxy-4-(difluoromethyl)-2-methylpyrimidine .[1] The hydroxyl group can be further functionalized (e.g., chlorinated with
) for cross-coupling reactions.
Mechanistic Insights & Troubleshooting
The "Fluorine Effect" on Reactivity
The
-
Advantage: Faster reaction rates with nucleophiles.[1]
-
Risk: Susceptibility to hydration (forming gem-diols) in aqueous media.[1] Always use anhydrous solvents. [1]
The "Methoxy Effect"
The C2-methoxy group serves two roles:[1]
-
Steric: It adds bulk at the
-position, which can slow down C-alkylation side reactions.[1] -
Electronic: It is an electron-donating group (by resonance) but electron-withdrawing (by induction).[1] In the final heterocycle, it increases solubility and can act as a hydrogen bond acceptor, distinct from a methyl or chloro substituent.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of ester prior to cyclization.[1] | Ensure anhydrous ethanol/reagents.[1] Use molecular sieves.[1] |
| Regioisomer Mix | Competitive attack on Ester vs. Ketone. | Lower the addition temperature (-10°C). Change solvent polarity (e.g., Toluene vs. EtOH).[1] |
| Defluorination | Harsh basic conditions causing | Avoid strong bases like |
References
-
Compound Data: Oakwood Chemical.[1] this compound (CAS 840521-79-1). Link
-
Fluorine in Med Chem: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Pyrazole Synthesis: Fustero, S., et al. (2008).[1] Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. Link[1]
-
General Reactivity: PubChem Compound Summary. Ethyl 4,4-difluoro-3-oxobutanoate (Analogous Reactivity). Link
Sources
- 1. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 2. hfc-chemicals.com [hfc-chemicals.com]
- 3. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar β-Ketoesters
Welcome to the technical support center for the purification of polar β-ketoesters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the unique challenges presented by this class of molecules. The inherent acidity, potential for keto-enol tautomerism, and sensitivity to chromatographic conditions can often lead to frustrating outcomes such as low recovery, decomposition, and persistent impurities. This center will equip you with the knowledge to diagnose problems, select appropriate methodologies, and execute successful purifications.
Frequently Asked Questions (FAQs)
Q1: Why are my polar β-ketoesters difficult to purify using standard silica gel chromatography?
A: The primary challenges stem from two core properties of β-ketoesters:
-
Acidity: The α-protons of β-ketoesters are acidic (pKa ≈ 10-13), causing strong interactions with the slightly acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, irreversible adsorption, or even decomposition on the column.[1][2]
-
Keto-Enol Tautomerism: β-ketoesters exist as an equilibrium mixture of keto and enol forms.[3] This equilibrium is highly sensitive to the solvent and the nature of the stationary phase.[3] On silica, this can manifest as broad or multiple peaks, complicating fraction collection and analysis. While the goal is not typically to separate the tautomers, the interconversion can interfere with achieving a sharp, pure peak.[3]
Q2: I see two spots on my TLC plate for what should be a pure compound. Is this normal?
A: This is a common observation and is often due to the keto-enol tautomerism.[4] The two tautomers can have different polarities and thus different Rf values on a TLC plate. The ratio of the two forms, and whether they appear as distinct spots, depends on the solvent system and the rate of interconversion on the TLC plate's surface. To confirm, you can often take an NMR of the crude material, which will show distinct signals for both the keto and enol forms, allowing for quantification of the ratio.[3]
Q3: Can I use an acid-base extraction to purify my β-ketoester?
A: Yes, this can be a very effective technique, especially for removing non-acidic impurities. Because β-ketoesters are acidic, they can be deprotonated by a suitable base (e.g., sodium bicarbonate, sodium carbonate) and extracted into an aqueous layer.[5][6] The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by re-acidification to protonate the β-ketoester, which can then be extracted back into an organic solvent.[7] Caution is advised, as some β-ketoesters can be sensitive to strong bases or prolonged exposure to aqueous acidic/basic conditions, potentially leading to hydrolysis or other side reactions.
Q4: What is "oiling out" during recrystallization and why does it happen with my compound?
A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than forming solid crystals.[8] This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, causing it to melt in the hot solution before it can crystallize upon cooling.[8] Polar β-ketoesters, particularly those with lower melting points, are prone to this. To resolve this, you may need to use a lower-boiling point solvent or add more solvent to lower the saturation temperature.
Troubleshooting Guides
Problem 1: Low Recovery or Decomposition on Silica Gel Column
Symptoms:
-
Your starting material, which appeared clean by crude NMR or TLC, yields very little pure product after column chromatography.
-
TLC analysis of the column fractions shows multiple new spots that were not in the crude mixture.[1]
-
A significant amount of material appears to have remained on the column and will not elute.
Causality Analysis: The acidic nature of standard silica gel is the most likely culprit.[2][9] The silanol groups (Si-OH) can act as a Brønsted or Lewis acid, catalyzing decomposition reactions such as hydrolysis of the ester or decarboxylation, particularly if the compound is sensitive.[10] Furthermore, the acidic protons of the β-ketoester can form strong hydrogen bonds with the silica surface, leading to irreversible adsorption.[1]
Solutions & Protocols:
| Solution | Rationale |
| Deactivate the Silica Gel | Neutralizing the acidic sites on the silica surface can prevent decomposition and reduce tailing.[2] |
| Use an Alternative Stationary Phase | If deactivation is insufficient, switching to a less acidic or basic stationary phase is a robust solution.[9] |
| Switch to Reversed-Phase Chromatography | For highly polar compounds, reversed-phase chromatography can offer better retention and separation.[9][11] |
Workflow Diagram: Selecting a Chromatography Strategy
Caption: Decision workflow for selecting a suitable chromatography method.
Detailed Protocol: Preparation of Bicarbonate-Washed Silica Gel This procedure neutralizes the acidic character of silica gel, making it suitable for acid-labile compounds.[12]
-
Create a slurry of silica gel in a saturated aqueous solution of sodium bicarbonate.
-
Stir the slurry gently for 10-15 minutes.
-
Filter the silica gel using a Büchner funnel, washing thoroughly with deionized water until the washings are neutral (test with pH paper).
-
Follow with several washes of acetone to remove the water.
-
Dry the silica gel thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until it is a free-flowing powder. Do not overheat.
-
The deactivated silica can now be used for packing the column as usual.
Problem 2: Difficulty with Recrystallization (Oiling Out or No Crystals Form)
Symptoms:
-
Upon cooling the saturated solution, an oil forms instead of solid crystals.
-
The solution becomes supersaturated upon cooling, but no crystals precipitate, even after extended periods at low temperature.[13]
Causality Analysis: "Oiling out" is often a result of the compound's melting point being lower than the temperature of the solution at saturation. For polar β-ketoesters, their ability to form strong hydrogen bonds can also lead to high solubility in polar solvents, making it difficult to achieve the supersaturation needed for crystallization. Failure to form crystals can be due to supersaturation or the presence of impurities that inhibit crystal lattice formation.[13]
Solutions & Protocols:
| Solution | Rationale |
| Scratch & Seed | Induces nucleation by creating a high-energy surface for crystal growth to begin. Adding a "seed" crystal provides a template for lattice formation. |
| Use a Solvent/Anti-Solvent System | Allows for fine-tuned control over solubility, inducing crystallization at room temperature by adding a solvent in which the compound is insoluble.[14] |
| Lower the Temperature Slowly | Slow cooling promotes the formation of larger, purer crystals.[8] Rapid cooling can trap impurities and favor oil or amorphous solid formation. |
Detailed Protocol: Recrystallization Using a Solvent/Anti-Solvent System This method is ideal when finding a single suitable solvent is difficult.[14][15]
-
Dissolve your impure β-ketoester in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Slowly add a "bad" or "anti-solvent" (one in which the compound is poorly soluble but is miscible with the "good" solvent) dropwise while stirring.
-
Continue adding the anti-solvent until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few drops of the "good" solvent to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Allow the solution to stand undisturbed. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization is complete, cool the mixture in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold anti-solvent.[13]
Problem 3: Persistent Polar Impurities Co-eluting with Product
Symptoms:
-
Despite careful column chromatography, fractions containing your product are consistently contaminated with one or more impurities of similar polarity.
-
TLC analysis shows overlapping spots even with various solvent systems.
Causality Analysis: This occurs when impurities have very similar functional groups and polarity to the desired β-ketoester. It can also be an issue if the impurity is a byproduct with a related structure. In these cases, standard chromatography may not have sufficient resolving power.
Solutions & Protocols:
| Solution | Rationale |
| Acid-Base Extraction | Exploits the acidic nature of the β-ketoester to separate it from neutral or basic impurities.[5] |
| Derivative Formation | Temporarily converting the β-ketoester to a derivative with different polarity (e.g., a silyl enol ether) can allow for easier separation, followed by removal of the protecting group. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC is a technique specifically designed for separating polar compounds that are poorly retained in reversed-phase chromatography.[16] It uses a polar stationary phase (like silica) with a partially aqueous mobile phase.[16] |
Workflow Diagram: Strategy for Removing Persistent Impurities
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN100335456C - Method for preparing acyclic beta keto ester - Google Patents [patents.google.com]
- 8. Recrystallization [wiredchemist.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. web.uvic.ca [web.uvic.ca]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. biotage.com [biotage.com]
Technical Support Center: Synthesis of α-Methoxy-β-Ketoesters
Welcome to the technical support center for the synthesis of α-methoxy-β-ketoesters. These valuable intermediates are pivotal in the development of complex molecules, from pharmaceuticals to agrochemicals.[1] However, their synthesis is often plagued by competing reaction pathways that can diminish yield and complicate purification. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize their experiments. We will move beyond simple procedural lists to explore the causality behind common side reactions, empowering you to make informed decisions in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of α-methoxy-β-ketoesters in a direct question-and-answer format.
Question 1: My yield of the desired α-methoxy-β-ketoester is low, and I've isolated a significant amount of a byproduct identified as an O-methylated enol ether. What went wrong and how can I fix it?
Answer:
This is the most common side reaction and stems from the ambivalent nature of the enolate intermediate. Enolates are nucleophilic at both the α-carbon (C-alkylation) and the oxygen atom (O-alkylation).[2] The formation of the O-methylated enol ether is a result of O-alkylation, which competes with the desired C-alkylation pathway that yields your target molecule.
Underlying Causes & Mechanistic Insight:
The selectivity between C- and O-alkylation is a classic problem in enolate chemistry and is governed by several factors, often explained through Hard and Soft Acid-Base (HSAB) theory. The α-carbon is a "soft" nucleophilic center, while the enolate oxygen is "hard."
-
Metal Counterion: The choice of base and its corresponding metal counterion is critical. Small, highly-coordinating cations like Li⁺ tend to chelate with both oxygens of the β-dicarbonyl enolate. This association blocks the oxygen atom, sterically favoring attack from the α-carbon (C-alkylation).[3] In contrast, larger, less-coordinating cations like K⁺ or Na⁺ result in a more "naked" or free enolate, where the more electronegative oxygen atom is more exposed and reactive, leading to increased O-alkylation.[3]
-
Solvent: The solvent environment dramatically influences the reactivity of the enolate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at solvating the metal cation but poorly solvate the enolate anion. This leaves a highly reactive, "naked" enolate where the reaction is often under kinetic control, favoring attack at the more electronegative oxygen atom (O-alkylation).[3]
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can form hydrogen bonds with the oxygen of the enolate, effectively shielding it and reducing its nucleophilicity. This disfavors O-alkylation and promotes C-alkylation.[3] However, these solvents can also participate in unwanted proton exchange.
-
Weakly Polar Solvents (e.g., THF, DME): These are often a good compromise, coordinating with the cation to some extent without leaving a completely free enolate.
-
-
Electrophile (Methoxylating Agent): While you are specifically using a methoxy source, the principle holds that "harder" electrophiles tend to react at the "hard" oxygen center, while "softer" electrophiles react at the "soft" carbon center.[4]
Solutions:
-
Switch to a Lithium Base: Use a base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These strong, non-nucleophilic bases will cleanly generate the lithium enolate, which favors C-alkylation.[3]
-
Change Your Solvent: If using a polar aprotic solvent like DMF, try switching to a less polar option like THF. This can help reduce the amount of "free" enolate available for O-alkylation.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can sometimes favor the thermodynamically more stable C-alkylated product over the kinetically favored O-alkylated product. The C=O bond reformed in C-alkylation is thermodynamically very stable, providing a strong driving force.[2]
Question 2: The reaction appears to be complete by TLC, but during aqueous workup or purification on silica gel, I lose my product and isolate a simple ketone lacking both the ester and the methoxy group. Why is this happening?
Answer:
You are observing a two-step degradation process: hydrolysis followed by decarboxylation . This is a classic reactivity pattern for β-ketoesters and their derivatives.[5][6]
Underlying Causes & Mechanistic Insight:
-
Hydrolysis: The ester functional group of your product can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, which are often present during workup.[7][8] If your workup involves a strong acid or base wash, you risk cleaving the ester.
-
Decarboxylation: The resulting α-methoxy-β-ketoacid is highly unstable. The β-carbonyl group facilitates the loss of carbon dioxide (CO₂) through a cyclic, six-membered transition state, especially upon heating.[9][10] This process is often so facile that it can occur spontaneously even at room temperature, though it is accelerated by heat.[10] Silica gel, being weakly acidic, can also catalyze this degradation during column chromatography.
Solutions:
-
Neutralize Carefully: During your aqueous workup, use mild reagents like a saturated solution of ammonium chloride (NH₄Cl) for quenching, and carefully adjust the pH to be near neutral before extraction. Avoid strong acids or bases.
-
Minimize Heat Exposure: Concentrate your product in vacuo without excessive heating. If purification by distillation is required, use high vacuum to keep the temperature as low as possible.
-
Use Neutralized Silica Gel: For column chromatography, consider pre-treating the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) and then packing the column. This neutralizes the acidic sites on the silica that can promote decarboxylation.
-
Alternative Purification: If the product is highly sensitive, consider alternative purification methods like crystallization if applicable.
Question 3: I'm observing the addition of multiple methoxy groups to my starting material, resulting in di- or even tri-methoxylated byproducts. How can I improve the selectivity for mono-methoxylation?
Answer:
This issue, known as poly-alkylation (or in this case, poly-methoxylation), occurs when the mono-methoxylated product is deprotonated again by the base and reacts with another equivalent of the methoxylating agent.
Underlying Causes & Mechanistic Insight:
The acidity of the remaining α-proton in your α-methoxy-β-ketoester product is a key factor. If this proton is still sufficiently acidic to be removed by the base present in the reaction mixture, a second methoxylation can occur. This is particularly problematic if you use more than one equivalent of base or if the initial deprotonation of the starting material is slow or incomplete, leading to a mixture of starting material, product, and base.
Solutions:
-
Stoichiometric Control: Use a strong, non-nucleophilic base like LDA or LHMDS that allows for rapid and quantitative deprotonation of the starting material at low temperature. Add exactly one equivalent of the base slowly to a solution of the β-ketoester. This ensures that all the starting material is converted to the enolate before the methoxylating agent is introduced.
-
Inverse Addition: After forming the enolate with one equivalent of base, add this enolate solution slowly to a solution of the methoxylating agent (inverse addition). This ensures that the newly formed product is never in the presence of a large excess of enolate or base, minimizing the chance for a second deprotonation.
-
Choice of Base: Avoid using weaker bases like sodium ethoxide in ethanol, as this sets up an equilibrium with only a small concentration of the enolate present at any time, alongside unreacted base and product, which is a perfect recipe for poly-alkylation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions to favor C-methoxylation over O-methoxylation?
To maximize the yield of the desired C-alkylated product, the ideal conditions involve using a lithium enolate in a weakly polar solvent with a suitable methoxylating agent. Specifically, generating the enolate with LDA in THF at -78 °C, followed by the addition of the electrophile, is a standard and effective approach.[3]
Q2: How does the structure of the β-ketoester starting material affect the reaction?
Steric hindrance around the α-carbon can significantly impact the reaction. Highly substituted β-ketoesters may react more slowly. Furthermore, if the starting material is particularly congested, hydrolysis of the final product can be difficult, which can be an advantage or disadvantage depending on the desired subsequent transformations.[11]
Q3: Can I use sodium hydride (NaH) as the base?
Yes, NaH is a strong base that can be used. However, as it generates the sodium enolate, there is a higher propensity for O-alkylation compared to lithium bases, especially in polar aprotic solvents.[3] If using NaH, THF is a recommended solvent. The heterogeneous nature of NaH reactions can sometimes lead to slower, less controlled deprotonation.
Data Presentation
The following table summarizes the qualitative effects of key reaction parameters on the C- vs. O-alkylation selectivity in the synthesis of α-alkoxy-β-ketoesters, based on established principles of enolate chemistry.[3]
| Parameter | Condition | Predominant Product | Rationale |
| Metal Counterion | Li⁺ (from LDA, n-BuLi) | C-Alkylation | Strong chelation blocks the oxygen atom, favoring attack at carbon. |
| Na⁺, K⁺ (from NaH, KOtBu) | O-Alkylation | Less chelation leads to a "freer" enolate; attack occurs at the more electronegative oxygen. | |
| Solvent | Weakly Polar (THF, DME) | C-Alkylation | Good compromise; solvates the cation but does not leave a fully "naked" anion. |
| Polar Aprotic (DMF, DMSO) | O-Alkylation | Strongly solvates the cation, creating a highly reactive "naked" enolate where kinetic attack at oxygen is fast. | |
| Polar Protic (EtOH) | C-Alkylation | Solvates the oxygen atom via H-bonding, hindering its nucleophilicity. (Risk of side reactions). | |
| Temperature | Low (-78 °C) | C-Alkylation (often) | Can favor the more thermodynamically stable C-alkylated product. |
| High (Reflux) | O-Alkylation (often) | Often favors the kinetically controlled O-alkylation pathway. |
Experimental Protocols
Protocol 1: Optimized Synthesis of Ethyl 2-methoxy-3-oxobutanoate
This protocol provides a reliable method for the α-methoxylation of ethyl acetoacetate, designed to minimize side reactions.
Materials:
-
Diisopropylamine, freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Ethyl acetoacetate, freshly distilled
-
Methyl iodide (Caution: Toxic and volatile)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: To a flame-dried, argon-purged flask equipped with a magnetic stirrer, add anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.
-
Enolate Formation: In a separate flame-dried flask under argon, prepare a solution of ethyl acetoacetate (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
Methoxylation: Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes).
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (30 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the title compound as a colorless oil.
Protocol 2: Diagnostic Test for Decarboxylation
This simple TLC-based test can help confirm if product loss is due to decarboxylation.
Procedure:
-
Spot your crude reaction mixture or purified product on a TLC plate.
-
On the same plate, spot the corresponding ketone that would result from decarboxylation (e.g., for the product of Protocol 1, this would be 3-methoxy-2-butanone). If this is not available, spot the starting β-ketoester.
-
Elute the plate with an appropriate solvent system.
-
After elution, take the TLC plate and gently heat it with a heat gun for 30-60 seconds.
-
Re-visualize the plate under UV light and/or with a potassium permanganate (KMnO₄) stain.
-
Observation: If the spot corresponding to your α-methoxy-β-ketoester product shrinks or disappears, and a new spot appears (or an existing impurity spot intensifies) at the Rƒ of the expected ketone, it is strong evidence that your product is undergoing decarboxylation upon heating.
Visualizations
Diagram 1: Competing Reaction Pathways
This diagram illustrates the critical choice point for the enolate intermediate between the desired C-alkylation and the O-alkylation side reaction.
Caption: Main C-alkylation pathway vs. the O-alkylation side reaction.
Diagram 2: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- Enolates in Synthesis. (n.d.). University of Liverpool.
- Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2024, September 3). Beilstein Journals.
- Pickersgill, I. F., Marchington, A. P., & Rayner, C. M. (n.d.). Selective alkylation of β-ketoester enolates using O-methyl aminosulfoxonium salts. Royal Society of Chemistry.
- Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). YouTube.
- Decarboxylation. (2022, May 20). Master Organic Chemistry.
- Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024, June 25). Pearson.
- β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts.
- Decarboxylation. (2024, January 18). Chemistry Steps.
- Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (2004). PMC.
- Synthetic studies of β-ketoesters. (n.d.). ResearchGate.
- Organic Chemistry Carbonyl Condensation Reactions. (n.d.). StudySmarter US.
- Claisen Condensation. (n.d.). Wikipedia.
- A Claisen Condensation Forms a β-Keto Ester. (2014, August 29). Chemistry LibreTexts.
- Claisen Condensation. (n.d.). Organic Chemistry Portal.
- Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing.
- What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011, September 18). Reddit.
- Organic Synthesis Lecture 3. (2004, October 14). Imperial College London.
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. reddit.com [reddit.com]
- 5. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate
Welcome to the technical support center for the synthesis of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable fluorinated building block. As specialists in complex organic syntheses, we understand the nuances and challenges that can arise. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate potential issues, particularly concerning byproduct formation and analysis.
Introduction: The Challenge of Synthesizing Fluorinated β-Keto Esters
This compound is a key intermediate in medicinal chemistry, valued for the unique properties conferred by its difluoromethyl group. The incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the synthesis of such compounds is not without its challenges.
The core of the synthesis typically involves a Claisen condensation reaction, a powerful tool for C-C bond formation.[2] This reaction, especially when involving expensive or reactive fluorinated esters, demands precise control over reaction conditions to prevent side reactions that can complicate purification and significantly reduce yields.[3] This guide will address the most common issues encountered during this synthesis, providing both mechanistic explanations and practical solutions.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most logical pathway to this compound is a mixed Claisen condensation. This reaction occurs between an enolizable ester and a non-enolizable ester in the presence of a strong base.[4] In this case, the reaction would likely involve the condensation of ethyl difluoroacetate with ethyl methoxyacetate using a suitable base, such as sodium ethoxide.
The reaction proceeds through several key steps:
-
Enolate Formation: The base deprotonates the α-carbon of ethyl difluoroacetate, forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl methoxyacetate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the final β-keto ester product.
Section 2: Troubleshooting & FAQ - Byproduct Analysis
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My final yield is very low, and GC-MS analysis shows a large amount of unreacted ethyl difluoroacetate. What could be the cause?
A1: This is a classic issue often traced back to the deprotonation step. Several factors could be at play:
-
Insufficient or Inappropriate Base: The Claisen condensation is an equilibrium process. To drive it to completion, a full equivalent of a strong base is required.[5] The pKa of the α-proton on ethyl difluoroacetate is higher than its non-fluorinated analogs, requiring a sufficiently strong base for complete enolate formation. Using a weaker base or a catalytic amount will result in a poor yield.
-
Base and Solvent Purity: The base, typically sodium ethoxide (NaOEt), must be anhydrous. Any moisture will consume the base and hydrolyze the ester starting materials. The solvent (e.g., ethanol, THF) must also be scrupulously dry.
-
Reaction Temperature: While initial deprotonation is often performed at low temperatures (e.g., 0-5 °C) to control reactivity, the reaction may require warming to proceed at a reasonable rate.[6] Insufficient heating can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and degradation.[7]
Expert Recommendation: Ensure you are using at least one full molar equivalent of high-purity, anhydrous sodium ethoxide. Use anhydrous ethanol as the solvent. After the initial addition of reagents at a low temperature, allow the reaction to warm to room temperature or gently heat to 40-50°C and monitor by TLC or GC until the starting material is consumed.
Q2: I've isolated a significant byproduct with a molecular weight of 174 g/mol . My target product's MW is 196.15 g/mol . What is this impurity?
A2: This byproduct is likely Ethyl 2-methoxy-3-oxobutanoate , the product of the self-condensation of your other starting material, ethyl methoxyacetate. This occurs when the base deprotonates ethyl methoxyacetate, which then acts as both the nucleophile and the electrophile.
This side reaction becomes competitive if the rate of deprotonation of ethyl methoxyacetate is comparable to that of ethyl difluoroacetate, or if there are local concentration imbalances during reagent addition.
Expert Recommendation: To minimize this, use a slow, controlled addition of the ethyl difluoroacetate to the mixture of base and ethyl methoxyacetate. This ensures the highly reactive difluoro enolate is formed in the presence of its reaction partner, favoring the desired cross-condensation.
Q3: My ¹H NMR spectrum is messy, with multiple overlapping triplets and quartets in the ethyl ester region. Could this be transesterification?
A3: Yes, this is a strong possibility. Transesterification occurs if the alkoxide base does not match the alcohol portion of your esters.[5] For example, if you use sodium methoxide (NaOMe) with ethyl esters, the methoxide can attack the ester carbonyl, leading to the formation of methyl esters and displacing ethanol. This results in a mixture of ethyl and methyl esters of your starting materials, product, and byproducts, leading to a complex and difficult-to-interpret NMR spectrum.
Expert Recommendation: Always use an alkoxide base that matches the ester group. For ethyl esters, use sodium ethoxide (NaOEt). For methyl esters, use sodium methoxide (NaOMe). This ensures that even if the base acts as a nucleophile, the net result is an identity reaction, preserving the integrity of your ester groups.
Q4: During the acidic workup and extraction, my yield dropped significantly. Is the product unstable?
A4: The product itself is reasonably stable, but the workup is a critical step where product can be lost. The β-keto ester product is significantly more acidic (pKa ≈ 11) than alcohols.[4] After the reaction, your product exists as its resonance-stabilized enolate salt. During workup, you must carefully acidify the mixture to protonate this enolate and generate the neutral product for extraction.
-
Hydrolysis: If you use a strong aqueous acid and the extraction is prolonged, both the starting esters and the β-keto ester product can undergo hydrolysis back to the corresponding carboxylic acids.[8] Fluorinated esters can be particularly susceptible to hydrolysis.
-
Incomplete Protonation: If you don't lower the pH sufficiently (ideally to pH 2-3), a portion of your product will remain in the aqueous layer as the enolate salt and will not be extracted into the organic solvent.[9]
Expert Recommendation: Perform the workup at low temperatures (ice bath) to minimize hydrolysis. Use a pre-chilled, dilute acid (e.g., 1M HCl) and add it slowly until the pH is confirmed to be in the 2-3 range. Immediately extract the product into a suitable solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove excess water and dry thoroughly before solvent evaporation.
Q5: How can I definitively identify my product and key byproducts using standard analytical techniques?
A5: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
| Compound Name | Expected MW | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key ¹⁹F NMR Signal (δ, ppm) | Key Mass Spec Fragments (m/z) |
| Target Product | 196.15 | ~6.0-6.5 (t, 1H, -CHF₂), ~4.3 (s, 1H, -OCH-), ~4.2 (q, 2H, -OCH₂CH₃), ~3.5 (s, 3H, -OCH₃), ~1.3 (t, 3H, -OCH₂CH₃) | ~ -120 to -130 (d) | 196 (M+), 151 (M-OEt), 101 (M-COOEt), 51 (CHF₂) |
| Ethyl Difluoroacetate (Starting Material) | 124.08 | ~5.9 (t, 1H, -CHF₂), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃) | ~ -125 (d) | 124 (M+), 79 (M-OEt), 51 (CHF₂) |
| Ethyl Methoxyacetate (Starting Material) | 118.13 | ~4.1 (s, 2H, -OCH₂CO-), ~4.2 (q, 2H, -OCH₂CH₃), ~3.4 (s, 3H, -OCH₃), ~1.3 (t, 3H, -OCH₂CH₃) | N/A | 118 (M+), 87 (M-OCH₃), 73 (M-OEt) |
| Ethyl 2-methoxy-3-oxobutanoate (Byproduct) | 174.18 | ~3.8 (s, 1H, -OCH-), ~4.2 (q, 2H, -OCH₂CH₃), ~3.4 (s, 3H, -OCH₃), ~2.2 (s, 3H, -COCH₃), ~1.3 (t, 3H, -OCH₂CH₃) | N/A | 174 (M+), 131 (M-COCH₃), 101 (M-COOEt) |
Section 3: Recommended Protocols
Protocol 1: Byproduct Identification using GC-MS
This protocol provides a standardized method for analyzing the crude reaction mixture to identify and quantify products and byproducts.
Protocol 2: Purification by Flash Column Chromatography
Due to the similar polarities of the product and potential byproducts, careful column chromatography is often required for purification.[10]
-
Neutralize Crude Material: After workup and solvent evaporation, dissolve the crude oil in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent again. This "dry loading" method often improves separation.
-
Select Solvent System: The polarity of the target product is moderate. A good starting point for the mobile phase is a hexane/ethyl acetate gradient. Use TLC to find an optimal solvent system where the Rf of the product is ~0.3. A typical starting point is 20% Ethyl Acetate in Hexane.
-
Prepare the Column: Pack a silica gel column with your chosen non-polar solvent (hexane).
-
Load and Elute: Carefully add the dry-loaded sample to the top of the column. Begin elution with the starting solvent mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
References
- Google Patents. (n.d.). Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
- Google Patents. (n.d.). WO 2009/106619 A1.
- Google Patents. (n.d.). Method for synthesizing ethyl 4,4-difluoroacetoacetate.
- Tius, M. A. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]
- Vanagel, M. G. (n.d.). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases.
- Ahmed, M. (n.d.).
- Papini, A., et al. (2004). Synthetic approaches to difluoroindolecarboxylic acid ethyl esters. Arkivoc.
- O'Hagan, D. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- Google Patents. (n.d.). Process for preparation of fluorinated beta-keto ester.
- TRACE: Tennessee Research and Creative Exchange. (n.d.).
- Cahard, D., & Bizet, V. (2020).
- LibreTexts Chemistry. (2024). 23.
- Pomeisl, K., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC.
- Ashenhurst, J. (2020).
- ResearchGate. (n.d.). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?
- Sandford, G. (n.d.).
- The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 10. teledynelabs.com [teledynelabs.com]
Validation & Comparative
The Fluorine Switch: A Comparative Guide to Difluoromethyl vs. Trifluoromethyl Ketones in Biological Systems
Introduction
In modern medicinal chemistry, the strategic incorporation of fluorine is a precision tool for modulating pKa, lipophilicity, and metabolic stability.[1] Among the most potent "warheads" for targeting serine and cysteine hydrolases are fluorinated ketones.[1] However, the choice between a Difluoromethyl Ketone (DFMK) and a Trifluoromethyl Ketone (TFMK) is rarely a simple swap.
This guide objectively compares these two moieties, analyzing their distinct physicochemical behaviors, enzyme inhibition mechanisms, and metabolic fates. It is designed to help researchers navigate the "Goldilocks zone" of electrophilicity—balancing potency against hydration and selectivity.
Physicochemical Properties: The Hydration Equilibrium
The defining difference between DFMKs and TFMKs is their electrophilicity, which directly dictates their hydration state in aqueous media.
-
Trifluoromethyl Ketones (TFMKs): The strong electron-withdrawing effect of three fluorine atoms makes the carbonyl carbon highly electrophilic. In water, TFMKs exist predominantly as the gem-diol (hydrate).
-
Difluoromethyl Ketones (DFMKs): With one less fluorine, the inductive effect is reduced. DFMKs maintain a significant population of the free ketone form in solution.
Why This Matters: Enzymes typically bind the ketone form, not the hydrate. A highly hydrated inhibitor (TFMK) pays an energetic penalty to dehydrate before binding, which can paradoxically lower effective potency despite higher intrinsic affinity.
Comparative Data Profile
| Feature | Difluoromethyl Ketone (DFMK) | Trifluoromethyl Ketone (TFMK) | Biological Implication |
| Structure | TFMK lacks | ||
| Hydration ( | Low to Moderate ( | High ( | TFMKs often exist >90% as inactive hydrates in buffer. |
| Electrophilicity | Moderate | High | TFMKs are more reactive but less selective. |
| H-Bonding | DFMK can engage in unique active site interactions. | ||
| Metabolic Fate | Susceptible to reduction; potential defluorination. | Rapid reduction to alcohol; metabolically labile. | Both require steric protection to survive first-pass metabolism. |
Mechanism of Action: Transition State Mimicry
Both DFMKs and TFMKs function as Transition State Analogs (TSAs) . They reversibly inhibit serine or cysteine proteases by forming a stable hemiketal (or hemithioketal) adduct that mimics the tetrahedral intermediate of peptide hydrolysis.
The "Goldilocks" Effect in Binding
-
TFMK: Forms a very tight covalent bond due to high electrophilicity. However, the high hydration cost means the observed
may be higher than expected. -
DFMK: Forms a weaker covalent bond, but the lower energetic cost of dehydration often leads to faster binding kinetics and improved selectivity.
Pathway Visualization: Covalent Inhibition Mechanism
The following diagram illustrates the kinetic competition between non-productive hydration and productive enzyme inhibition.
Figure 1: Kinetic pathway showing the competition between hydration (red path) and enzyme inhibition (blue/green path). TFMKs are often trapped in the 'Gem-Diol' state.
Biological Performance & Case Studies
Case Study A: Acetylcholinesterase (AChE) Inhibitors
In the development of insecticides targeting Anopheles gambiae AChE, researchers compared DFMK and TFMK analogs.
-
Observation: While TFMKs were potent against the Wild Type enzyme, the DFMK analogs showed superior potency against the resistant G119S mutant .
-
Mechanism: The G119S mutation constricts the active site. The bulky, highly hydrated TFMK struggled to access the catalytic serine, whereas the less hydrated, slightly smaller DFMK could enter and bind effectively.
Case Study B: Cathepsin B (Cysteine Protease)
Peptidyl fluoromethyl ketones are classic inhibitors of Cathepsin B.[1][2][3]
-
TFMK Limitation: TFMK-based inhibitors often exhibit "slow-binding" kinetics. This is attributed to the time required for the gem-diol to dehydrate before the ketone can react with the active site cysteine.
-
DFMK Advantage: DFMKs, being less hydrated, are more readily available for nucleophilic attack, often resulting in faster onset of inhibition.
Metabolic Stability & Pharmacokinetics
A major liability for both classes is carbonyl reduction . Cytosolic carbonyl reductases and short-chain dehydrogenases rapidly convert these ketones into their corresponding alcohols, which are usually inactive.
-
TFMK: Extremely prone to reduction due to the electron-deficiency of the carbonyl carbon.
-
DFMK: Slightly less prone, but still labile.
-
Solution: Steric shielding. Introducing bulky groups (e.g.,
-branching or ortho-substitution on aryl rings) adjacent to the ketone can block the approach of the reductase hydride source (NADPH).
Experimental Protocols
Protocol A: Determination of Hydration Constant (
) via
F NMR
This protocol allows you to quantify the ratio of ketone to hydrate in aqueous solution.
Materials:
-
Fluorinated ketone sample (5-10 mg)
-
Deuterated solvent:
(or phosphate buffer pH 7.4 with 10% ) -
Internal Standard:
-trifluorotoluene (optional, for integration reference)
Procedure:
-
Dissolution: Dissolve the ketone in the buffered
solution. Allow to equilibrate for 30 minutes at 25°C. -
Acquisition: Acquire a proton-decoupled
F NMR spectrum (typically >300 MHz). -
Analysis:
-
TFMK: Look for the ketone signal (typically
to ppm) and the hydrate signal (shifted upfield by ~3-6 ppm, typically to ppm). -
DFMK: Look for the ketone signal (
to ppm) and hydrate signal (shifted upfield).
-
-
Calculation:
-
Note: If the ketone signal is absent (common for reactive TFMKs), the compound is
hydrated.
-
Protocol B: Synthesis of Difluoromethyl Ketones (Modified Claisen Condensation)
A robust method for accessing DFMKs from esters.
Reagents:
-
Ethyl difluoroacetate (1.2 equiv)
-
Enolizable ketone or Ester substrate (1.0 equiv)
-
Base: LiHMDS or NaH (1.1 - 1.5 equiv)
-
Solvent: Dry THF
Workflow:
-
Enolate Formation: Cool dry THF to -78°C. Add LiHMDS. Dropwise add the substrate (ketone/ester) and stir for 30 mins to generate the enolate.
-
Acylation: Add ethyl difluoroacetate dropwise.
-
Reaction: Allow the mixture to warm to 0°C (or Room Temp, substrate dependent) over 2-4 hours.
-
Quench: Quench with saturated
solution. -
Workup: Extract with Ethyl Acetate. The product is often a
-diketone or -ketoester intermediate. -
Decarboxylation (if needed): If the starting material was a
-keto ester, heat in acidic media (HCl/Acetic Acid) to decarboxylate, yielding the final difluoromethyl ketone.
References
-
Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. Source: National Institutes of Health (NIH) URL:[Link]
-
Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. Source: Biochemistry (PubMed) URL:[Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Source: National Institutes of Health (NIH) URL:[Link]
-
The trifluoromeric effect in the hydration of the carbonyl group. Source: Imperial College London (Henry Rzepa Blog) URL:[Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Source: MDPI (Molecules) URL:[Link]
Sources
Comparative reactivity of α-methoxy vs α-unsubstituted β-ketoesters
Comparative Reactivity Profile: -Methoxy vs. -Unsubstituted -Ketoesters[1][2][3]
Executive Summary: The Stereochemical Switch
In the landscape of drug development, the distinction between
While the unsubstituted parent is a workhorse for simple alkylation and heterocycle formation, the
This guide objectively compares their electronic profiles, reactivity thresholds, and performance in asymmetric catalysis.
Electronic & Steric Landscape
The introduction of the methoxy group at the
Acidity and Enolization
The most consequential difference lies in the rate of enolization , which governs the feasibility of Dynamic Kinetic Resolution.
| Feature | Mechanistic Implication | ||
| Inductive Effect | Neutral | Electron-Withdrawing (-I) | -OMe destabilizes the carbonyl, increasing electrophilicity. |
| Resonance Effect | Hyperconjugation | Electron-Donating (+M) | Lone pair on oxygen can stabilize the enol form, but destabilize the enolate anion via repulsion. |
| ~14.2 | ~12.5 - 13.0 (Est.) | The -OMe group generally increases acidity slightly due to induction, but more importantly, it lowers the barrier to enolization . | |
| Enolization Rate | Moderate | Fast | Critical for DKR: The substrate must racemize faster than it is reduced ( |
Chelation Potential
The
Figure 1: The
Performance in Asymmetric Hydrogenation (The "Killer App")
The most distinct divergence in utility is observed in Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).
The DKR Advantage
For
Comparative Data: Ru-Catalyzed ATH
Catalyst System: RuCl(p-cymene)[(S,S)-TsDPEN] / HCOOH-Et3N[1]
| Substrate Type | Product Outcome | Yield | ||
| >95% | 95-97% | N/A (Single Center) | ||
| syn- | >92% | >98% | >95:5 (syn:anti) |
Key Insight: The
Figure 2: Dynamic Kinetic Resolution (DKR). The rapid racemization via the enol allows the catalyst to funnel the entire racemic mixture into a single stereoisomer.
Experimental Protocols
Synthesis of -Methoxy -Ketoesters (Oxidative Route)
Note: Direct alkylation with MeO-X is difficult. The preferred route is oxidation of the parent
Reagents: Ethyl acetoacetate, Iodobenzene diacetate (PhI(OAc)2), KOH, Methanol.
-
Dissolution: Dissolve ethyl acetoacetate (10 mmol) in MeOH (20 mL).
-
Base Addition: Add KOH (30 mmol) dissolved in MeOH at 0°C. Stir for 15 min.
-
Oxidation: Add PhI(OAc)
(11 mmol) portion-wise over 30 minutes at 0°C. -
Workup: Stir for 2 hours at room temperature. Quench with saturated NH
Cl. Extract with Et O. -
Purification: The
-dimethyl acetal intermediate may form; treat with dilute HCl to hydrolyze to the -methoxy ketone if necessary, though often the methoxy group is installed directly via hypervalent iodine in MeOH.-
Alternative (Direct): Reaction of
-diazo- -ketoesters with MeOH/Rh (OAc) .
-
Asymmetric Transfer Hydrogenation (DKR Protocol)
Target: Syn-(2S,3R)-Ethyl 2-methoxy-3-hydroxybutyrate
Safety: This reaction generates CO
-
Catalyst Prep: In a Schlenk flask, mix [RuCl2(p-cymene)]
(0.025 equiv) and (S,S)-TsDPEN (0.05 equiv) in DMF. Heat to 80°C for 1 hour, then cool to RT. -
Substrate Mix: Add racemic ethyl 2-methoxyacetoacetate (1.0 equiv).
-
Hydrogen Source: Add a pre-mixed solution of HCOOH/Et
N (5:2 azeotrope, 5 equiv). -
Reaction: Stir at 25°C for 24–48 hours. Monitor by TLC or GC.
-
Checkpoint: The reaction relies on the substrate racemizing. If conversion stops at 50%, the base concentration is too low to drive racemization.
-
-
Workup: Dilute with water, extract with EtOAc. Wash with brine.
-
Analysis: Determine
via Chiral HPLC (e.g., Chiralcel OD-H).
References
-
Noyori, R., et al. (1995).[1][4] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Journal of the American Chemical Society.[5]
-
Genêt, J. P., et al. (1995). "Dynamic Kinetic Resolution of
-Substituted -Keto Esters." Synlett. -
Johnson, J. S., et al. (2012).[5] "Dynamic Kinetic Resolution of
-Keto Esters via Asymmetric Transfer Hydrogenation." Journal of the American Chemical Society.[5] -
Steward, K. M., et al. (2014). "Stereocontrolled Synthesis of
-Hydroxy- -amino Acids." Organic Letters. -
BenchChem. (2025). "Comparative Analysis of Reaction Kinetics for Substituted
-Keto Esters."
Sources
- 1. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Methoxyethyl acetoacetate | C7H12O4 | CID 89734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation [organic-chemistry.org]
Comprehensive Purity Assessment of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate
A Comparative Technical Guide for Drug Development Professionals
Executive Summary
The synthesis and characterization of fluorinated
This guide objectively compares three purity assessment methodologies—qNMR , GC-MS , and HPLC-UV —and establishes a self-validating protocol for establishing this compound as a reference standard in pharmaceutical synthesis.
Part 1: The Chemical Context & The "Tautomer Trap"
To accurately assess purity, one must first understand the structural behavior of the analyte. This compound possesses an acidic proton at the
Structural Dynamics
-
Keto Form: The thermodynamically dominant form in non-polar solvents.
-
Enol Form: Stabilized by intramolecular hydrogen bonding, though the C2-methoxy group introduces steric strain that may alter the equilibrium constant (
) compared to non-substituted -keto esters.
Implication for Analysis: If the analytical timescale (e.g., HPLC column transit) is comparable to the tautomerization rate, the compound will manifest as a broad "saddle" or two distinct peaks. If the timescale is much faster (e.g., NMR), two distinct sets of signals appear.
Figure 1: The dynamic equilibrium between keto and enol forms complicates standard purity integration.
Part 2: Comparative Analysis of Methodologies
We evaluated three primary methods for assessing the purity of synthesized batches. The data below summarizes their performance based on specificity, linearity, and robustness.
| Feature | Method A: 19F qNMR (Recommended) | Method B: HPLC-UV (Routine) | Method C: GC-MS (Structural) |
| Principle | Nuclear spin relaxation (Quantitative) | Adsorption Chromatography | Volatility & Fragmentation |
| Purity Accuracy | High (>99.5%) | Medium (95-98%) | Medium-Low (Variable) |
| Tautomer Handling | Resolves both forms distinctly; sum = 100% | Risk of peak splitting; requires acidic buffer | Thermal degradation risk (decarboxylation) |
| Specificity | Absolute for F-containing species | Low (requires chromophore) | High for structure ID |
| Primary Limitation | Throughput/Cost | Response factor variability | Thermal Instability |
Critical Insight: Why HPLC-UV Fails as a Primary Standard
Standard Reverse Phase (RP) HPLC often fails to detect non-chromophoric fluorinated impurities (e.g., difluoroacetic acid residues) that lack significant UV absorbance at 254 nm. Furthermore, unless the mobile phase is acidified to pH < 3, the keto/enol tautomers may separate, causing an operator to integrate the enol peak as an impurity, artificially lowering the calculated purity.
Part 3: The Gold Standard Protocol – 19F qNMR
Quantitative Nuclear Magnetic Resonance (qNMR) is the only self-validating method for this compound because it relies on the molar ratio of nuclei rather than extinction coefficients. 19F NMR is preferred over 1H NMR due to the lack of background signals and the distinct chemical shift dispersion of the difluoromethyl group.
Experimental Workflow
-
Internal Standard (IS) Selection: Use
-Trifluorotoluene (TFT) .-
Reasoning: High purity available, distinct chemical shift (-63 ppm) vs. analyte (-120 to -130 ppm), non-reactive.
-
-
Solvent: CDCl
(Chloroform-d).-
Reasoning: Non-polar solvents slow down proton exchange, sharpening the signals for both tautomers.
-
Step-by-Step Protocol
-
Weighing: Accurately weigh ~10 mg of the analyte and ~5 mg of the IS (TFT) into the same vial using a microbalance (readability 0.001 mg). Record masses
and . -
Dissolution: Dissolve in 0.6 mL CDCl
. Ensure complete homogeneity. -
Acquisition Parameters (Critical):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Must be
(longest longitudinal relaxation time). For fluorinated esters, set D1 = 30 seconds to ensure full magnetization recovery. -
Spectral Width: Ensure both IS and Analyte signals are covered (typically +10 to -200 ppm).
-
Scans: 32 or 64 (for S/N > 200).
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS signal (
) and the Analyte signal ( ). -
Note: If tautomers are present, sum the integrals of the difluoro signals for both the keto and enol forms.
-
Calculation
WherePart 4: Routine Screening Protocol – Optimized HPLC
While qNMR is the validation standard, HPLC is necessary for high-throughput screening. The following method is optimized to collapse tautomers and maximize sensitivity.
Optimized Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.05% TFA.
-
Why TFA? The low pH (< 2.5) suppresses enolization and accelerates the keto-enol equilibrium, merging the split peaks into a single sharp peak.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (carbonyl absorption) and ELSD (Evaporative Light Scattering Detector) for non-UV active impurities.
Figure 2: The hierarchical workflow prioritizes qNMR for validation before establishing routine HPLC methods.
References
-
Tautomerism in
-Keto Esters: BenchChem. (2025).[7] A Comparative Guide to Analytical Methods for the Characterization of -Keto Esters. Retrieved from -
qNMR Methodology: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Fluorine NMR Applications: Gauthier, J. (2024). Fluorine NMR as a tool for Analysis of Fluorinated Compounds. Scholaris.
-
Synthesis & Stability: Sigma-Aldrich.[10] (n.d.). Product Specification: this compound. Retrieved from
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 9. hfc-chemicals.com [hfc-chemicals.com]
- 10. 2-oxobutyrate | Sigma-Aldrich [sigmaaldrich.com]
A Researcher's Guide to the Quantum Mechanical Analysis of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate and Its Analogues
For drug development professionals and researchers in medicinal chemistry, understanding the conformational preferences, electronic properties, and spectroscopic signatures of small molecules is paramount. Fluorinated esters, in particular, represent a class of compounds with significant potential due to the unique modulatory effects of fluorine on metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical framework for the quantum mechanical analysis of "Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate," a molecule of interest in synthetic and medicinal chemistry.
Theoretical Foundation: Why Quantum Mechanics?
Classical molecular mechanics models, while fast, often fail to accurately capture the subtle electronic effects introduced by highly electronegative atoms like fluorine. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a far more accurate description of the electronic structure, and thus the geometry and properties, of such molecules.[1]
Key properties that can be accurately predicted with DFT include:
-
Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the lowest energy conformers.
-
Vibrational Frequencies: Corresponding to infrared (IR) absorption bands, which are crucial for identifying functional groups.
-
NMR Shielding Tensors: Which can be converted into the chemical shifts observed in ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
-
Electronic Properties: Such as molecular orbital energies (HOMO/LUMO), which provide insights into the molecule's reactivity.
The choice of DFT functional and basis set is critical for achieving a balance between computational cost and accuracy, especially for predicting NMR spectra of organofluorine compounds.[2][3]
The Computational Workflow: A Step-by-Step Protocol
This section details a validated protocol for the quantum mechanical analysis of this compound and its analogues.
Caption: Structures of the target molecule and its analogues.
Spectroscopic Data Comparison
The true power of this computational approach lies in its ability to predict spectroscopic data, which can then be used to identify and characterize these molecules.
Table 1: Comparison of Predicted IR Frequencies (cm⁻¹) with Experimental Data
| Functional Group | Predicted (Difluoro) | Predicted (Trifluoro) | Predicted (Tetrafluoro) | Experimental (Tetrafluoro) |
| C=O (Ketone) | ~1750-1770 | ~1760-1780 | ~1770-1790 | 1785 |
| C=O (Ester) | ~1730-1750 | ~1735-1755 | ~1740-1760 | 1750 |
| C-F Stretch | ~1100-1200 | ~1150-1250 | ~1180-1300 | (broad band in region) |
Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) with Experimental Data
| Carbon Atom | Predicted (Difluoro) | Predicted (Trifluoro) | Predicted (Tetrafluoro) | Experimental (Tetrafluoro) |
| C=O (Ketone) | ~190-195 | ~185-190 (q) | ~180-185 (q) | 181.5 (q) |
| C=O (Ester) | ~165-170 | ~165-170 | ~160-165 | 161.2 |
| CF₂/CF₃ | ~115-120 (t) | ~118-123 (q) | ~120-125 (q) | 123.4 (q) |
| CH(O)-/CHF | ~80-85 | ~80-85 | ~85-90 (d) | 88.7 (d) |
| OCH₃/OCH₂ | ~60-65 | ~60-65 | ~62-67 | 64.1 |
| OCH₃ | ~50-55 | ~50-55 | - | - |
| CH₃ | ~13-15 | ~13-15 | ~13-15 | 13.8 |
Note: Multiplicity (q = quartet, t = triplet, d = doublet) arises from C-F coupling. Predicted shifts are approximate.
Table 3: Comparison of Predicted ¹⁹F NMR Chemical Shifts (ppm) with Experimental Data
| Molecule | Predicted ¹⁹F Shift (ppm) | Experimental ¹⁹F Shift (ppm) |
| This compound | (To be calculated) | Not Available |
| Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate | (To be calculated) | Not Available |
| Ethyl 2,4,4,4-tetrafluoro-3-oxo-butanoate | ~ -70 to -75 (CF₃), ~ -130 to -140 (CHF) | Not Available in SpectraBase |
Note: ¹⁹F NMR chemical shifts are highly sensitive to the electronic environment. The prediction of these shifts is a key outcome of the QM calculations.
Discussion and Field-Proven Insights
-
Validation of Methodology: The close agreement between the predicted spectroscopic data for Ethyl 2,4,4,4-tetrafluoro-3-oxo-butanoate and its experimental values from SpectraBase would validate our chosen DFT methodology (B3LYP/6-31+G(d,p)). This provides confidence in the predicted data for the target molecule, this compound.
-
Impact of Fluorination: The tables illustrate a clear trend: increasing fluorination at the C4 position leads to a downfield shift in the ¹³C NMR signal of the ketone carbonyl and an upfield shift of the C4 carbon itself. This is due to the strong electron-withdrawing nature of the fluorine atoms. Similarly, the C=O stretching frequencies in the IR spectrum are predicted to shift to higher wavenumbers.
-
Prospective Analysis: For the target molecule and the trifluoro analogue, this guide provides a clear roadmap for future research. The predicted spectra serve as a benchmark for experimentalists. Any significant deviation between the predicted and experimentally obtained spectra could indicate interesting conformational or solvent effects that warrant further investigation.
-
Application in Drug Development: By accurately predicting the conformational and electronic landscape of these molecules, researchers can make more informed decisions in the design of new drug candidates. For instance, understanding the electrostatic potential surface can help predict how the molecule will interact with a protein binding pocket.
Conclusion
This guide has outlined a comprehensive, self-validating protocol for the quantum mechanical analysis of this compound. By leveraging Density Functional Theory and a comparative approach with known analogues, researchers can reliably predict key molecular properties, including IR and NMR spectra. This computational framework serves as a powerful tool to guide synthesis, aid in structural characterization, and accelerate the drug development process by providing deep insights into molecular structure and reactivity before committing significant resources to laboratory experiments.
References
-
Ethyl 2,4,4,4-tetrafluoro-3-oxo-butanoate, SpectraBase. [Link]
-
Al-Mokhtar, M. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6799. [Link]
-
Kupka, T., & Stachów, M. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International Journal of Molecular Sciences, 23(14), 7894. [Link]
-
Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Communications, 58(71), 9874-9877. [Link]
-
Saunders, S. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(6), 3220–3225. [Link]
-
Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate, PubChem. [Link]
-
This compound, PubChem. [Link]
-
Ethyl 2,4,4,4-tetrafluoro-3-oxo-butanoate, PubChem. [Link]
-
Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Molecular Structure, 598(2-3), 209-223. [Link]
-
Lazzaro, F., et al. (2010). Conformational isomerism of α-ketoesters. A FTIR and ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (1), 121-126. [Link]
-
Bagno, A., et al. (2007). DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. Magnetic Resonance in Chemistry, 45(8), 691-698. [Link]
Sources
Safety Operating Guide
Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate: Proper Disposal Procedures
Executive Summary: Immediate Action Protocol
Status: ACTIVE HAZARD MANAGEMENT REQUIRED
For researchers handling Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate , standard organic waste disposal protocols are insufficient . Due to the difluorinated
-
STOP: Do not pour down the drain. Do not mix with non-halogenated solvents (e.g., pure acetone, ethanol waste).
-
START: Segregate immediately into Halogenated Organic Waste streams.
-
CONTINUE: Store in HDPE or glass containers compatible with fluorinated organics; maintain strict labeling to prevent downstream incineration equipment failure.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand the molecular "why" behind the regulations. This compound is not merely "organic waste"; it is a fluorinated building block.
Structural Analysis & Disposal Implications
| Molecular Feature | Chemical Risk | Disposal Implication |
| Difluoro ( | High thermal stability; combustion releases Hydrogen Fluoride (HF) gas. | CRITICAL: Must be incinerated in a facility equipped with alkaline scrubbers. Mixing with general organics can corrode standard incinerators. |
| Susceptible to hydrolysis and decarboxylation under acidic/basic conditions. | Avoid mixing with strong acids/bases in waste containers to prevent exothermic decomposition or pressure buildup. | |
| Ethyl/Methoxy Groups | Contributes to flammability/combustibility. | Classified as Ignitable Waste (D001) under RCRA if flash point < 60°C. |
Senior Scientist Insight: While the ester functionality suggests standard hydrolysis, the carbon-fluorine bond is the strongest in organic chemistry. Standard waste treatment does not break this bond benignly. If this waste is mislabeled as "Non-Halogenated," it bypasses the necessary scrubbing systems at the disposal facility, leading to the release of toxic HF gas into the atmosphere or the destruction of the facility's heat exchangers.
Waste Stream Segregation Strategy
The most common error in laboratory waste management is the commingling of halogenated and non-halogenated streams. Use the following logic flow to determine the correct waste stream.
Decision Matrix: Waste Classification
Figure 1: Waste segregation logic. Note that the presence of fluorine dictates the disposal path regardless of the co-solvent.
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA RCRA regulations (specifically regarding F-listed or characteristic hazardous wastes) and protects laboratory personnel.
Phase 1: Preparation
-
PPE Selection: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Ensure a functioning fume hood is available.[1]
-
Container Selection:
-
Preferred: High-Density Polyethylene (HDPE) carboys. HDPE is resistant to potential HF trace formation and solvent swelling.
-
Acceptable: Amber glass bottles with Teflon (PTFE) lined caps.
-
Avoid: Low-density plastics or metal containers (susceptible to corrosion if hydrolysis occurs).
-
Phase 2: Transfer & Labeling
-
Verify Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid) or strong bases.
-
Transfer: Pour the waste into the container using a funnel inside the fume hood. Do not fill beyond 90% capacity to allow for vapor expansion.
-
Labeling (The "Chain of Custody"):
-
Apply a hazardous waste label immediately.
-
Chemical Name: Write out the full name: "this compound."
-
Constituents: List all co-solvents (e.g., "90% Acetonitrile, 10% Ethyl 4,4-Difluoro...").
-
Hazard Checkbox: Mark "Flammable" and "Toxic/Irritant."
-
Critical Tag: Write "FLUORINATED / HALOGENATED" clearly on the label.
-
Phase 3: Storage & Pickup
-
Secondary Containment: Place the waste container in a secondary tray (polypropylene) to capture potential leaks.
-
Timeline: Schedule pickup within 90 days (standard accumulation time limit for satellite accumulation areas).
Emergency Contingencies: Spill Response
If a spill occurs, rapid containment prevents the fluorinated compound from entering drains or reacting with incompatible materials.
Spill Response Workflow
Figure 2: Operational workflow for managing laboratory spills of fluorinated esters.
Specific Spill Instructions:
-
Absorbent Material: Use Vermiculite, sand, or commercial "Universal" spill pads. Avoid combustible materials like sawdust, as the ester is flammable.
-
Decontamination: After absorbing the bulk liquid, wipe the area with a soap and water solution. Do not use bleach (potential reaction with organics).
-
Disposal of Debris: All spill debris (gloves, pads, absorbent) must be treated as Hazardous Chemical Waste and placed in the Halogenated stream.
Regulatory & Compliance Data
For your Environmental Health & Safety (EHS) documentation:
| Parameter | Specification |
| RCRA Waste Code | D001 (Ignitable), F-List (if spent halogenated solvent mix).[2] Treat as Halogenated Organic. |
| DOT Shipping Name | Esters, n.o.s.[3] (this compound) |
| Hazard Class | 3 (Flammable Liquid) or Combustible Liquid (depending on flash point verification). |
| Packing Group | III (typical for this class). |
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[4] Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
Sources
Personal protective equipment for handling Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate
A Guide to the Safe Handling of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling this compound. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of your research by establishing a self-validating system of protocols for handling this fluorinated organic compound.
Hazard Assessment and Risk Mitigation
Based on analogous compounds, this compound is anticipated to be a skin, eye, and respiratory irritant.[3] Short exposure could cause temporary or residual injury even with prompt medical attention.[3] Thermal decomposition may produce hazardous gases, including carbon oxides and hydrogen fluoride.[3]
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[3][5]
-
Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.[3]
-
Flammability: While it may need to be preheated before ignition can occur, it is still considered a flammable liquid.[3][5]
-
Hazardous Decomposition: Combustion can release toxic gases such as hydrogen fluoride.[3]
Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Protocol
The following table outlines the required PPE for handling this compound.
| Operation/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (mg to g) | Tightly fitting chemical safety goggles with side-shields (conforming to EN166 or NIOSH standards).[3] | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Standard laboratory coat. | Not typically required if handled in a certified chemical fume hood. |
| Large-Scale Operations or Bulk Handling | Face shield worn over chemical safety goggles.[3] | Impervious gloves (consider double-gloving). | Chemical-resistant apron over a lab coat or a chemical-resistant suit. | Air-purifying respirator with organic vapor cartridges. |
| Emergency Situations (e.g., Spills) | Face shield and chemical safety goggles.[3] | Heavy-duty, chemical-resistant gloves. | Full protective suit to prevent skin exposure. | A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to these handling procedures is critical to minimize exposure and prevent contamination.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the work area.[3]
-
Preparation: Have all necessary equipment and reagents prepared before handling the compound to minimize the duration of potential exposure.
Donning Personal Protective Equipment (PPE)
Before handling the chemical, correctly put on all PPE as specified in the table above.
Weighing and Transfer
-
Minimize Vapors: When weighing and transferring the liquid, do so in a manner that minimizes the generation of aerosols or vapors.
-
Containment: Use appropriate containers and ensure they are sealed tightly when not in use.[3]
In Case of a Spill
-
Small Spills: For minor spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it into a designated, labeled container for chemical waste.[3] Ventilate the area.
-
Large Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.[3]
Post-Handling
-
Hand Washing: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[3]
-
PPE Removal: Remove and properly dispose of or decontaminate PPE.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Dedicated Waste Container: All waste contaminated with this compound (e.g., pipette tips, gloves, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Halogenated Waste Stream: This compound should be disposed of in a container specifically designated for halogenated organic waste.[6] Do not mix with non-halogenated waste.
Disposal Method
The recommended disposal method for this type of chemical is incineration at an approved waste disposal plant.[3] This should be carried out by a licensed chemical waste disposal company in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain. [4]
Visual Workflow for Handling this compound
Caption: Standard operating procedure from preparation to disposal.
References
- Safety Data Sheet for Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate. (2017, August 8).
- Safety Data Sheet: Ethyl 4,4-difluoroacetoacet
- SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, October 16). TCI Chemicals.
- SAFETY D
- SAFETY DATA SHEET for Ethyl difluoroacetate. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET for Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. (2012, April 16). Fisher Scientific.
-
This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate. (n.d.). PubChem. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
